5-oxothiomorpholine-3-carboxylic Acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
5-oxothiomorpholine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3S/c7-4-2-10-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCITVSIKDJSWSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)CS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393611 | |
| Record name | 5-oxothiomorpholine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14226-97-2 | |
| Record name | 5-oxothiomorpholine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Oxothiomorpholine-3-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Oxothiomorpholine-3-carboxylic acid, a heterocyclic compound, has garnered significant interest in the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural similarity to lactam antibiotics and its role as a key impurity and metabolite of Carbocisteine underscore its importance. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectral data, and biological activity. Detailed experimental protocols for its synthesis, purification, and analysis are provided to facilitate further research and application. Additionally, a visualization of its putative mechanism of action as a ribosome-targeting antibiotic is presented to aid in understanding its biological function.
Core Properties
This compound, also known as the lactam of (S)-Carboxymethyl-(D,L)-cysteine, is a derivative of thiomorpholine.[1][2][3] Its core structure consists of a six-membered thiomorpholine ring containing a sulfur atom, a nitrogen atom, and a ketone group at the 5-position, with a carboxylic acid group attached at the 3-position.[4]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative overview for researchers.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₇NO₃S | [4][5] |
| Molecular Weight | 161.18 g/mol | [4][5] |
| CAS Number | 14226-97-2 | [5][6] |
| IUPAC Name | This compound | [5] |
| Melting Point | 182-183 °C (with decomposition) | |
| Boiling Point | Not available | |
| Solubility | Moderately soluble in polar solvents | |
| pKa | Expected range of 2-5 for the carboxylic acid group | |
| LogP | -0.6974 (indicating hydrophilic character) |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the key spectral features.
¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment | Reference(s) |
| 10.0 - 12.0 | Broad Singlet | Carboxylic acid proton (-COOH) | [4] |
| 6.0 - 8.0 | Broad Singlet | Lactam proton (-NH) | [4] |
| 4.0 - 4.5 | Multiplet | α-CH proton | [4] |
| 2.8 - 3.2 | Multiplet | Thiomorpholine ring CH₂ protons | [4] |
¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment | Reference(s) |
| 170 - 180 | Carboxylic acid carbonyl carbon | [4] |
| 170 - 180 | Lactam carbonyl carbon | [4] |
IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |
| 3500 - 2500 | Strong, Broad | O-H stretch (carboxylic acid) | [4] |
| 3200 - 3000 | Medium, Broad | N-H stretch (lactam) | [4] |
| 1680 - 1650 | Strong | C=O stretch (lactam) | [4] |
| 1760 - 1690 | Strong | C=O stretch (carboxylic acid) | [4] |
| 1300 - 1250 | Medium | C-O stretch (carboxylic acid) | [4] |
| 1250 - 1200 | Medium | C-N stretch (lactam) | [4] |
Synthesis and Purification
The synthesis of this compound can be achieved through various methods, including cyclization reactions, carboxylation, and oxidative methods.[4] A common approach involves the intramolecular cyclization of S-carboxymethyl-L-cysteine.
Experimental Protocol: Synthesis
A representative method for the synthesis of this compound is through the thermal degradation of S-carboxymethyl-L-cysteine.[7]
Materials:
-
S-carboxymethyl-L-cysteine
-
Water (pH adjusted to 5.0-7.0)
-
Heating apparatus (e.g., heating mantle, oil bath)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve S-carboxymethyl-L-cysteine in water, adjusting the pH to between 5.0 and 7.0.
-
Heat the solution to 60-80°C with continuous stirring.
-
Maintain the temperature for a sufficient period to allow for the intramolecular cyclization and formation of the lactam. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion of the reaction, allow the solution to cool to room temperature.
-
The crude product can then be isolated and purified.
Experimental Protocol: Purification by Recrystallization
Purification of the crude this compound can be effectively achieved by recrystallization.
Materials:
-
Crude this compound
-
Suitable recrystallization solvent (e.g., water, ethanol, or a mixture)
-
Erlenmeyer flasks
-
Heating plate with magnetic stirring
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of the chosen cold recrystallization solvent to the flask.
-
Gently heat the mixture with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
To maximize crystal formation, place the flask in an ice bath for at least 30 minutes.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum or in a desiccator to remove any residual solvent.
Analytical Methodologies
Accurate analysis of this compound is essential for its characterization and quality control.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)).[8][9]
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra at room temperature.
-
The chemical shifts are reported in parts per million (ppm) relative to a suitable internal standard (e.g., TMS).
Experimental Protocol: Infrared (IR) Spectroscopy
Instrumentation:
-
Fourier-Transform Infrared (FTIR) spectrometer
Sample Preparation (KBr Pellet Method): [3][10][11][12]
-
Thoroughly grind 1-2 mg of the dried, purified compound with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[3][10][11]
-
Place the powder mixture into a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[10]
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
Biological Activity and Mechanism of Action
This compound is recognized as a lactam antibiotic that exhibits antibacterial properties.[4] Its mechanism of action is believed to involve the inhibition of bacterial protein synthesis by binding to ribosomes.[4]
Ribosome Binding and Inhibition of Protein Synthesis
The antibacterial effect of many lactam antibiotics stems from their ability to interfere with the bacterial ribosome, the cellular machinery responsible for protein synthesis. While the precise binding site of this compound on the ribosome has not been definitively elucidated, the general mechanism for ribosome-targeting antibiotics provides a framework for understanding its action. These antibiotics typically bind to functionally important regions of the ribosomal RNA (rRNA) or ribosomal proteins, leading to a disruption of key steps in translation, such as the binding of aminoacyl-tRNA, peptide bond formation, or translocation.[1][13][14][15]
The following diagram illustrates a generalized pathway of protein synthesis inhibition by a ribosome-targeting antibiotic.
References
- 1. New ribosome-targeting antibiotic acts against drug-resistant bacteria | UIC today [today.uic.edu]
- 2. scienceijsar.com [scienceijsar.com]
- 3. shimadzu.com [shimadzu.com]
- 4. Buy this compound | 14226-97-2 [smolecule.com]
- 5. This compound | C5H7NO3S | CID 3556697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Development and validation of a stability indicating method for S-carboxymethyl-L-cysteine and related degradation products in oral syrup formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.washington.edu [chem.washington.edu]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. How Do You Prepare A Kbr Pellet For Ir Spectroscopy? Master The Key Steps For A Clear Spectrum - Kintek Solution [kindle-tech.com]
- 11. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 12. pelletpressdiesets.com [pelletpressdiesets.com]
- 13. Structural signatures of antibiotic binding sites on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Species-specific antibiotic-ribosome interactions: implications for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Unraveling the Enigmatic Mechanism of 5-Oxothiomorpholine-3-Carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Oxothiomorpholine-3-carboxylic acid, a cyclic derivative of cysteine, has emerged in distinct biochemical contexts, yet its precise mechanism of action remains a subject of scientific inquiry. This technical guide synthesizes the current understanding of this molecule, focusing on its established identity as a metabolite and impurity of the mucolytic drug Carbocisteine, and explores potential, though not yet fully elucidated, biological activities. While direct evidence for a primary mechanism of action is limited, this document provides a comprehensive overview of related pathways and theoretical frameworks relevant to its study.
Core Identity: A Lactam Impurity of Carbocisteine
The most definitive characterization of this compound in the scientific literature is as a lactam impurity of Carbocisteine (S-carboxymethyl-L-cysteine).[1][2][3][4] Carbocisteine is a mucolytic agent used to manage respiratory disorders characterized by excessive or viscous mucus.[5][6][7][8] Its mechanism involves the modulation of mucus composition and viscosity.[8][] this compound, also referred to as Carbocisteine Impurity C or Carbocisteine Lactam, is formed during the synthesis or metabolism of Carbocisteine.[1][10]
The pharmacokinetic profile of Carbocisteine indicates rapid absorption and metabolism, with metabolites excreted in the urine.[5][6][11][12] While the biological activity of Carbocisteine itself is well-documented, the specific effects of its lactam impurity, this compound, are not extensively studied.
Exploring Potential Biological Activities
Despite the lack of a confirmed primary mechanism of action, the chemical structure of this compound, being a cyclic cysteine derivative, suggests potential interactions with biological systems, particularly those involving amino acid metabolism.
Hypothetical Interaction with Glutathione Metabolism
Given its structural similarity to cysteine, a precursor for the synthesis of the major intracellular antioxidant glutathione (GSH), a key area of investigation would be its influence on the glutathione pathway. However, it is crucial to note that current scientific literature does not provide direct evidence of this compound acting as an inhibitor of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in GSH synthesis.
Potential Bioactivation by L-Amino Acid Oxidase
A plausible, yet unconfirmed, mechanism of action for this compound could involve its bioactivation by L-amino acid oxidases (LAAOs). These enzymes are known to catalyze the oxidative deamination of L-amino acids.[13][14] Research on the related compound, L-thiomorpholine-3-carboxylic acid, has demonstrated that it can be metabolized by L-amino acid oxidase to form a cytotoxic imine intermediate. This bioactivation pathway highlights a potential route through which cyclic cysteine derivatives could exert biological effects. The activity of LAAOs on this compound has not been specifically reported but represents a valid hypothesis for future investigation.
The following diagram illustrates the hypothetical bioactivation of a cyclic cysteine derivative by L-Amino Acid Oxidase.
Data Presentation
Currently, there is no quantitative data available in the public domain regarding the inhibitory constants (IC50, Ki) or other direct measures of the biological activity of this compound on specific enzymes or pathways. Research in this area is required to populate such a table.
Experimental Protocols
As the mechanism of action is not established, specific experimental protocols for its elucidation are not available in the literature. However, for researchers interested in investigating the potential interaction of this compound with L-amino acid oxidase, a general experimental workflow is proposed below.
Conclusion
References
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 5-Oxothiomorpholine-3-carboxylic Acid [lgcstandards.com]
- 4. epichem.com [epichem.com]
- 5. mims.com [mims.com]
- 6. Carbocisteine - ProQuest [proquest.com]
- 7. medicines.org.uk [medicines.org.uk]
- 8. What is the mechanism of Carbocysteine? [synapse.patsnap.com]
- 10. Carbocisteine LactaM | 62305-89-9 [amp.chemicalbook.com]
- 11. [The bioavailability and pharmacokinetics of two carbocysteine preparations after single and multiple dosing] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbocysteine | C5H9NO4S | CID 193653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. L-amino-acid oxidase - Wikipedia [en.wikipedia.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. This compound | C5H7NO3S | CID 3556697 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physicochemical Characteristics of 5-Oxothiomorpholine-3-Carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of 5-oxothiomorpholine-3-carboxylic acid, a heterocyclic compound with notable biological activity. The information presented herein is intended to support research, drug discovery, and development activities.
Core Physicochemical Properties
This compound is a white to off-white solid. Its chemical structure consists of a thiomorpholine ring containing a ketone group at position 5 and a carboxylic acid group at position 3.[1] The presence of both a lactam and a carboxylic acid moiety significantly influences its chemical and physical properties.
Quantitative Physicochemical Data
The key physicochemical parameters of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₅H₇NO₃S | [1][2][3][4] |
| Molecular Weight | 161.18 g/mol | [1][2][3][4] |
| Melting Point | 182-183 °C (with decomposition) | [1] |
| Boiling Point | Decomposes upon melting. | [1] |
| pKa (Carboxylic Acid) | 2-5 (estimated) | [1] |
| LogP | -0.6974 | [5] |
| Solubility | Moderate solubility in water and polar aprotic solvents (e.g., DMSO, DMF). Limited solubility in non-polar solvents. | [1] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are based on established analytical techniques and can be adapted for specific laboratory settings.
Determination of Melting Point (Decomposition Temperature)
The melting point of this compound is determined using the capillary melting point method, noting the temperature at which decomposition occurs.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
-
Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[6]
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block at a rate of approximately 10-20°C per minute to get an approximate melting (decomposition) range.
-
Allow the apparatus to cool.
-
For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 20°C below the approximate decomposition temperature.
-
Then, decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first signs of melting and decomposition (e.g., darkening, gas evolution) are observed. This is the decomposition temperature.
Determination of Boiling Point
Due to the thermal instability of this compound, a standard boiling point determination at atmospheric pressure is not feasible as the compound decomposes upon melting.[1] The experimental focus should be on characterizing its thermal decomposition. Techniques such as thermogravimetric analysis (TGA) can provide detailed information on the decomposition profile.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) of the carboxylic acid group can be determined by potentiometric titration.
Apparatus:
-
pH meter with a combination glass electrode
-
Burette (10 mL or 25 mL)
-
Magnetic stirrer and stir bar
-
Beaker (100 mL)
-
Volumetric flasks
Reagents:
-
This compound sample of known weight
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Deionized water (degassed)
-
pH buffer solutions (pH 4, 7, and 10) for calibration
Procedure:
-
Calibrate the pH meter using the standard buffer solutions.
-
Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water in a beaker.
-
Place the beaker on the magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode in the solution.
-
Fill the burette with the standardized 0.1 M NaOH solution.
-
Record the initial pH of the solution.
-
Add the NaOH solution in small increments (e.g., 0.1-0.2 mL) and record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH shows a significant jump and then stabilizes at a higher value.
-
Plot a titration curve of pH versus the volume of NaOH added.
-
Determine the equivalence point (the point of steepest inflection) from the curve. The pKa is the pH at half the equivalence point volume.
Determination of Solubility
The solubility of this compound in various solvents can be determined using the shake-flask method followed by a suitable analytical technique for quantification.
Apparatus:
-
Screw-cap vials
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, DMSO, hexane).
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
Carefully withdraw a known volume of the supernatant (the saturated solution).
-
Dilute the supernatant with a suitable solvent.
-
Quantify the concentration of this compound in the diluted supernatant using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the solubility in the original solvent based on the measured concentration and the dilution factor.
Determination of LogP (Octanol-Water Partition Coefficient)
The LogP value, a measure of lipophilicity, can be determined using the shake-flask method.
Apparatus:
-
Separatory funnel or screw-cap vials
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Reagents:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
Procedure:
-
Prepare a stock solution of this compound in either water or n-octanol.
-
In a separatory funnel or vial, add a known volume of the stock solution and a known volume of the other phase (e.g., if the stock is in water, add n-octanol). A 1:1 volume ratio is common.
-
Seal the container and shake vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.
-
Allow the two phases to separate completely. Centrifugation can be used to aid separation.
-
Carefully sample a known volume from both the aqueous and the n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method like HPLC or UV-Vis spectrophotometry.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of the partition coefficient (LogP = log₁₀(P)).
Biological Activity and Mechanism of Action
This compound has been identified as a lactam antibiotic.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis. It is believed to act as an analog of penicillin and exhibits a high affinity for bacterial ribosomes, thereby disrupting the translation process, which is essential for bacterial growth and proliferation.[1]
Signaling Pathway: Inhibition of Bacterial Protein Synthesis
The following diagram illustrates the proposed mechanism of action of this compound in inhibiting bacterial protein synthesis.
Caption: Mechanism of bacterial growth inhibition by this compound.
Experimental Workflow: Physicochemical Characterization
The logical flow for the comprehensive physicochemical characterization of a novel compound like this compound is depicted in the following workflow diagram.
Caption: Workflow for the physicochemical characterization of a compound.
References
5-Oxothiomorpholine-3-Carboxylic Acid: An In-Depth Technical Guide on a Putative Lactam Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Oxothiomorpholine-3-carboxylic acid is a heterocyclic compound identified as a potential lactam antibiotic. Structurally, it is an analogue of penicillin and is suggested to exert its antibacterial effects by targeting bacterial ribosomes, thereby inhibiting protein synthesis. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, proposed mechanism of action, and general synthetic strategies. However, a critical gap exists in the publicly available scientific literature regarding specific quantitative data on its antibacterial efficacy and detailed experimental protocols.
Introduction
This compound is a heterocyclic compound with the molecular formula C₅H₇NO₃S and a molecular weight of 161.18 g/mol .[1][2] Its structure features a thiomorpholine ring with a ketone group at the 5-position and a carboxylic acid group at the 3-position. The presence of the β-lactam-like amide within the six-membered ring has led to its classification as a lactam antibiotic.[1] It is proposed to function as an analogue of penicillin, exhibiting a potentially higher affinity for bacterial ribosomes.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₇NO₃S | [1][2] |
| Molecular Weight | 161.18 g/mol | [1][2] |
| CAS Number | 14226-97-2 | [2][3] |
| Appearance | Solid (presumed) | |
| Solubility | Expected to have some solubility in polar solvents |
Proposed Mechanism of Action
This compound is thought to inhibit bacterial growth by disrupting protein synthesis.[1] This mechanism is predicated on its ability to bind to bacterial ribosomes, the cellular machinery responsible for translating messenger RNA into proteins.[1] By acting as a penicillin analogue, it is suggested to have a high affinity for these ribosomal targets, leading to the cessation of essential protein production and ultimately, bacterial cell death.[1]
Caption: Proposed mechanism of action for this compound.
Synthesis Strategies
-
Cyclization Reactions: This approach would involve the formation of the core thiomorpholine ring from acyclic precursors.
-
Carboxylation: Introduction of the carboxylic acid moiety at the 3-position of a pre-formed 5-oxothiomorpholine ring.[1]
-
Oxidation: Oxidation of a corresponding thiomorpholine precursor to introduce the ketone at the 5-position.[1]
Caption: General synthetic strategies for this compound.
Antibacterial Activity
Despite its classification as a lactam antibiotic, a thorough review of the scientific literature did not yield any specific quantitative data regarding the antibacterial activity of this compound. Crucial metrics such as Minimum Inhibitory Concentration (MIC) values against common bacterial pathogens (e.g., Staphylococcus aureus, Escherichia coli) are not publicly available. This absence of data prevents a comprehensive evaluation of its potential efficacy as an antibiotic.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis, purification, and biological evaluation of this compound are not described in the accessible literature. To facilitate further research in this area, the following represents a generalized workflow that would be necessary for its characterization.
Caption: A generalized experimental workflow for the study of this compound.
Structure-Activity Relationship (SAR)
Currently, there is no available information on the structure-activity relationship of this compound. To understand the key structural features required for its antibacterial activity, a systematic study involving the synthesis and evaluation of various analogues would be necessary. Key modifications could include:
-
Alterations to the carboxylic acid group (e.g., esterification, amidation).
-
Substitution on the thiomorpholine ring.
-
Modification of the lactam ring.
Conclusion and Future Directions
This compound presents an interesting scaffold for a potential new class of lactam antibiotics. The proposed mechanism of action, targeting bacterial ribosomes, is a validated strategy for antibacterial drug development. However, the current body of public knowledge is insufficient to fully assess its therapeutic potential.
Future research efforts should be directed towards:
-
Development and publication of detailed synthetic protocols.
-
Comprehensive in vitro evaluation of its antibacterial activity against a broad panel of pathogenic bacteria to determine MIC values.
-
Elucidation of its precise molecular target and binding mode within the bacterial ribosome.
-
Systematic SAR studies to identify analogues with improved potency and pharmacological properties.
Without such fundamental data, this compound remains a compound of theoretical interest rather than a viable antibiotic candidate.
References
Biological Activity of 5-Oxothiomorpholine-3-Carboxylic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Oxothiomorpholine-3-carboxylic acid is a heterocyclic compound with a thiomorpholine core structure.[1] Literature suggests its potential as a lactam antibiotic that functions by inhibiting bacterial protein synthesis, positioning it as a compound of interest in the development of new antibacterial agents.[2][3] This technical guide synthesizes the current understanding of its biological activity, outlines standard experimental protocols for its evaluation, and provides a framework for future research. While the compound is noted for its antibiotic potential, detailed quantitative data on its efficacy and a precise mechanism of action are not extensively documented in publicly available literature.
Introduction
This compound, also known by its CAS number 14226-97-2, is a derivative of thiomorpholine.[1][4] Its structure, featuring a lactam ring and a carboxylic acid moiety, suggests potential for biological activity and utility in synthetic chemistry.[2] It has been identified as an analogue of penicillin, with suggestions of a higher affinity for bacterial ribosomes, although empirical data to support this claim is limited.[2] This document aims to provide a detailed account of its known biological properties and the methodologies required to further elucidate its therapeutic potential.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and interpretation of biological assays.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 14226-97-2 | [1][4] |
| Molecular Formula | C5H7NO3S | [1][4] |
| Molecular Weight | 161.18 g/mol | [1][4] |
| Canonical SMILES | C1C(NC(=O)CS1)C(=O)O | [4] |
| InChI Key | ZCITVSIKDJSWSS-UHFFFAOYSA-N | [4] |
| Appearance | Solid (predicted) | |
| LogP | -0.4 | [4] |
Biological Activity and Mechanism of Action
This compound is primarily described as a lactam antibiotic.[2] The proposed mechanism of action is the inhibition of bacterial protein synthesis through binding to ribosomes.[2][3] This mode of action is common to several classes of established antibiotics. However, specific details regarding its interaction with the ribosome, such as the binding site on the 30S or 50S subunit and the specific stage of protein synthesis that is inhibited (initiation, elongation, or termination), are not currently detailed in the available literature.
Interaction studies are suggested to be focused on its binding affinity to ribosomal sites to elucidate the precise mechanism of protein synthesis inhibition.[2] Furthermore, it has been mentioned as a potential biomarker for certain diseases due to its accumulation in abnormal proteins, though the underlying mechanisms for this are yet to be explored.[2]
Experimental Protocols
To quantitatively assess the biological activity of this compound, standardized experimental protocols are necessary. The following sections detail the methodologies for determining its antibacterial efficacy and for verifying its proposed mechanism of action.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5] This is a fundamental assay for quantifying antibacterial potency.
Principle: A serial dilution of the test compound is prepared and incubated with a standardized inoculum of a target bacterium. The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[6]
Materials:
-
This compound
-
Mueller-Hinton Broth (MHB) or Mueller-Hinton Agar (MHA)[1]
-
Target bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates or petri dishes
-
Spectrophotometer (for inoculum standardization)
-
Incubator
Procedure (Broth Microdilution Method):
-
Inoculum Preparation: A pure culture of the target bacterium is grown in MHB to the mid-logarithmic phase. The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.[2]
-
Serial Dilution: A two-fold serial dilution of this compound is prepared in MHB directly in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Controls: Positive (bacteria and broth, no compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is read as the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).[1]
Workflow for determining Minimum Inhibitory Concentration (MIC).
Ribosome Binding Assay
To confirm the proposed mechanism of action, a ribosome binding assay can be performed to determine if this compound directly interacts with bacterial ribosomes.
Principle: This assay measures the binding of a labeled ligand (in this case, a radiolabeled or fluorescently tagged version of the compound or a known ribosome-binding antibiotic) to isolated ribosomes. The displacement of the labeled ligand by the unlabeled test compound indicates competitive binding.
Materials:
-
This compound
-
Isolated bacterial 70S ribosomes (and/or 30S and 50S subunits)
-
Labeled ribosome-binding antibiotic (e.g., [3H]-erythromycin or a fluorescent derivative)
-
Binding buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)
-
Filtration apparatus with glass fiber filters
-
Scintillation counter or fluorescence plate reader
Procedure (Competitive Binding Assay):
-
Reaction Mixture Preparation: A reaction mixture is prepared containing isolated ribosomes, the labeled antibiotic, and varying concentrations of this compound in the binding buffer.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Filtration: The reaction mixture is rapidly filtered through a glass fiber filter. Ribosomes and any bound ligands are retained on the filter, while unbound ligands pass through.
-
Washing: The filters are washed with cold binding buffer to remove non-specifically bound ligand.
-
Quantification: The amount of labeled ligand retained on the filter is quantified using a scintillation counter (for radiolabels) or a fluorescence reader.
-
Data Analysis: A decrease in the signal from the labeled ligand with increasing concentrations of this compound indicates competitive binding. The data can be used to calculate the binding affinity (e.g., Ki or IC50).
Proposed Signaling Pathway Inhibition
While the specific signaling pathways affected by this compound are not known, its proposed mechanism of inhibiting protein synthesis would have profound effects on virtually all bacterial cellular processes. The following diagram illustrates the general process of bacterial protein synthesis, which is the putative target of this compound.
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. Buy this compound | 14226-97-2 [smolecule.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 6. bio.libretexts.org [bio.libretexts.org]
Spectroscopic and Synthetic Profile of 5-oxothiomorpholine-3-carboxylic acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 5-oxothiomorpholine-3-carboxylic acid (CAS No: 14226-97-2), a heterocyclic compound with potential applications in pharmaceutical research and development. Due to the limited availability of a single, comprehensive public source of experimental data, this document compiles typical spectroscopic values and generalized experimental protocols based on standard organic chemistry principles and data for analogous structures.
Core Spectroscopic Data
The structural elucidation of this compound relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected quantitative data for each technique.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | Exchangeable with D₂O |
| Lactam Amide (-NH-) | 7.0 - 8.5 | Broad Singlet | Exchangeable with D₂O |
| Methine (-CH-) | 4.0 - 4.5 | Doublet of Doublets | Adjacent to -COOH and -CH₂- |
| Methylene (-CH₂-) | 3.0 - 3.8 | Multiplet | Diastereotopic protons adjacent to sulfur and nitrogen |
| Methylene (-CH₂-) | 2.8 - 3.5 | Multiplet | Diastereotopic protons adjacent to carbonyl and methine |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Chemical Shift (δ, ppm) |
| Carboxylic Acid Carbonyl (-COOH) | 170 - 180 |
| Lactam Carbonyl (-C=O) | 165 - 175 |
| Methine Carbon (-CH-) | 55 - 65 |
| Methylene Carbon (-CH₂-S-) | 30 - 40 |
| Methylene Carbon (-CH₂-CO-) | 40 - 50 |
Table 3: Predicted Infrared (IR) Absorption Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| N-H Stretch (Lactam) | 3100 - 3300 | Medium |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |
| C=O Stretch (Lactam) | 1640 - 1680 | Strong |
| C-N Stretch | 1200 - 1350 | Medium |
| C-S Stretch | 600 - 800 | Weak to Medium |
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 162.0225 | Molecular ion with proton |
| [M+Na]⁺ | 184.0044 | Sodium adduct |
| [M-H]⁻ | 160.0069 | Deprotonated molecular ion |
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of this compound. These should be adapted and optimized based on specific laboratory conditions and safety protocols.
Synthesis Protocol: Cyclization of a Cysteine Derivative
A common route to thiomorpholine structures involves the cyclization of appropriate cysteine derivatives.
Materials:
-
S-carboxymethyl-L-cysteine
-
A suitable dehydrating agent (e.g., dicyclohexylcarbodiimide (DCC) or a strong acid catalyst)
-
Anhydrous, inert solvent (e.g., dichloromethane or tetrahydrofuran)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography, recrystallization setup)
Procedure:
-
Dissolve S-carboxymethyl-L-cysteine in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the dehydrating agent portion-wise at a controlled temperature (typically 0 °C to room temperature) to initiate the intramolecular cyclization.
-
Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction appropriately (e.g., by adding water if using a water-reactive dehydrating agent).
-
Remove any solid byproducts by filtration.
-
Extract the aqueous layer with an organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.
Spectroscopic Analysis Protocols
1. NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Integrate the signals and determine the chemical shifts, multiplicities, and coupling constants.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
3. Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI). Acquire the mass spectrum in both positive and negative ion modes to observe the protonated and deprotonated molecular ions.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.
An In-depth Technical Guide to the Structure of 5-Oxothiomorpholine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the structural and functional aspects of 5-oxothiomorpholine-3-carboxylic acid, a heterocyclic compound with notable applications in medicinal chemistry. Given the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide draws upon established principles of organic chemistry and publicly available data for structurally related compounds to offer a comprehensive understanding of its core features.
Molecular Structure and Physicochemical Properties
This compound possesses a thiomorpholine ring, which is a six-membered saturated heterocycle containing both a sulfur and a nitrogen atom. The structure is further characterized by a ketone group at the 5-position (an oxo group) and a carboxylic acid at the 3-position.
The thiomorpholine ring is expected to adopt a stable chair conformation to minimize steric strain, a common feature for such six-membered heterocyclic systems.[1] The presence of both a carboxylic acid group and a lactam (a cyclic amide) within the structure imparts a polar nature to the molecule.
Table 1: General and Physicochemical Properties of this compound
| Property | Value/Description |
| Molecular Formula | C₅H₇NO₃S |
| Molecular Weight | 161.18 g/mol |
| IUPAC Name | This compound |
| CAS Number | 14226-97-2 |
| Appearance | Expected to be a solid at room temperature |
| Melting Point | Data not available; likely to be relatively high due to polarity and hydrogen bonding |
| Solubility | Expected to be soluble in polar solvents like water and alcohols |
| pKa | The carboxylic acid proton is expected to have a pKa in the range of 2-5 |
Spectroscopic Characterization (Predicted)
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | Exchangeable with D₂O. |
| Lactam N-H | 7.0 - 8.5 | Broad Singlet | Exchangeable with D₂O. |
| H3 (CH-COOH) | 4.0 - 4.5 | Doublet of Doublets | Coupled to the two H2 protons. |
| H2 Methylene Protons | 3.0 - 3.8 | Multiplets | Diastereotopic protons adjacent to the sulfur atom. |
| H6 Methylene Protons | 2.8 - 3.5 | Multiplets | Diastereotopic protons adjacent to the nitrogen atom. |
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid Carbonyl (-C OOH) | 170 - 180 |
| Lactam Carbonyl (-C =O) | 165 - 175 |
| C3 (-C H-COOH) | 50 - 60 |
| C2 (-C H₂-S) | 30 - 40 |
| C6 (-C H₂-N) | 40 - 50 |
Mass Spectrometry Fragmentation (Predicted):
In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺. Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and subsequent cleavages of the thiomorpholine ring.
Synthesis
A detailed experimental protocol for the synthesis of this compound is not widely published. However, a general synthetic strategy can be inferred from the synthesis of related thiomorpholine and lactam structures.[5][6][7][8] A plausible approach involves the cyclization of a suitable amino acid precursor containing a thiol group.
Experimental Protocol (Generalized)
Materials:
-
A suitable cysteine derivative (e.g., N-protected cysteine).
-
An α,β-unsaturated carbonyl compound (e.g., acrylic acid derivative).
-
A peptide coupling reagent for the lactamization step (e.g., DCC, HBTU).
-
Appropriate solvents (e.g., DMF, DCM).
-
Base (e.g., triethylamine).
Procedure:
-
Michael Addition: The cysteine derivative is reacted with the α,β-unsaturated carbonyl compound in the presence of a base to form a thioether adduct. The reaction is typically carried out in a polar aprotic solvent at room temperature.
-
Purification of Intermediate: The resulting thioether adduct is purified using standard techniques such as column chromatography.
-
Lactamization: The purified intermediate is then subjected to an intramolecular cyclization to form the lactam ring. This is often achieved using a peptide coupling reagent in a dilute solution to favor the intramolecular reaction.
-
Deprotection (if necessary): If protecting groups were used, they are removed in the final step to yield this compound.
-
Final Purification: The final product is purified by recrystallization or chromatography.
Biological Activity and Mechanism of Action
This compound is classified as a lactam antibiotic.[9] Lactam antibiotics, most famously penicillins and cephalosporins, typically function by inhibiting bacterial cell wall synthesis. However, some lactam-containing compounds are known to target other essential cellular processes, including protein synthesis by binding to the ribosome.[9][10][11][12][13]
Based on information for analogous compounds, it is proposed that this compound inhibits bacterial growth by targeting the bacterial ribosome, thereby disrupting protein synthesis.[9] The likely binding site is within the large ribosomal subunit (50S in bacteria), potentially at the peptidyl transferase center (PTC) or the nascent peptide exit tunnel (NPET).[11][13]
By binding to these critical regions of the ribosome, the compound can interfere with the formation of peptide bonds or block the passage of the growing polypeptide chain, ultimately leading to the cessation of protein synthesis and bacterial cell death. Further experimental studies are required to elucidate the precise binding site and the detailed molecular interactions.
References
- 1. mdpi.com [mdpi.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. jchemrev.com [jchemrev.com]
- 6. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-Ene/Cyclization Sequence in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Unique features in the ribosome binding site sequence of the gram-positive Staphylococcus aureus beta-lactamase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The structure of ribosome-lankacidin complex reveals ribosomal sites for synergistic antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Revisiting the structures of several antibiotics bound to the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide: 5-Oxothiomorpholine-3-Carboxylic Acid and its Relation to Carbocisteine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-oxothiomorpholine-3-carboxylic acid, a significant degradation product and impurity of the mucolytic agent Carbocisteine. This document details the chemical relationship, formation pathways, and analytical methodologies for the detection and quantification of this impurity. Furthermore, it explores the biological activities of this compound, offering insights into its potential as a bioactive molecule. Detailed experimental protocols and visual representations of key processes are provided to support research and development activities in the pharmaceutical sciences.
Introduction
Carbocisteine, a widely used mucolytic drug, is effective in the management of respiratory disorders characterized by excessive or viscous mucus.[1] As with any active pharmaceutical ingredient (API), a thorough understanding of its stability and impurity profile is critical for ensuring drug safety and efficacy. This compound, also known as Carbocisteine lactam, is a prominent impurity that can arise during the manufacturing process and storage of Carbocisteine-containing products.[2][3] This guide elucidates the chemical nature of this impurity, its formation from Carbocisteine, and the analytical techniques employed for its control.
Chemical Relationship and Formation
This compound is the intramolecular lactam of Carbocisteine.[2][4] Its formation involves a cyclization reaction where the amino group of the Carbocisteine molecule attacks the carboxylic acid moiety, resulting in the elimination of a water molecule and the formation of a stable six-membered ring structure. This process can be accelerated by factors such as heat and specific pH conditions.[5][6]
Chemical Structures
The chemical structures of Carbocisteine and its corresponding lactam are presented below.
| Compound | Chemical Structure |
| Carbocisteine | HOOC-CH(NH2)-CH2-S-CH2-COOH |
| This compound | O=C1-N-C(COOH)-C-S-C1 |
Formation Pathway
The formation of this compound from Carbocisteine is a degradation pathway. This intramolecular cyclization is a key consideration in the stability testing of Carbocisteine drug products.
Caption: Formation of this compound from Carbocisteine.
Experimental Protocols
Synthesis of this compound via Forced Degradation of Carbocisteine
This protocol describes a method to generate this compound for use as a reference standard through the forced degradation of Carbocisteine.
Materials:
-
Carbocisteine API
-
Purified Water
-
Phosphate buffer (pH 5.0-7.0)
-
Heating apparatus (e.g., water bath or oven)
-
Reaction vessel
Procedure:
-
Prepare an aqueous solution of Carbocisteine in a phosphate buffer at a pH between 5.0 and 7.0.
-
Transfer the solution to a suitable reaction vessel.
-
Subject the solution to thermal stress by heating at a temperature of 60°C to 80°C.[5]
-
Monitor the degradation process over time using a suitable analytical method, such as HPLC, to determine the formation of this compound.
-
Once a significant amount of the lactam has been formed, the reaction can be stopped.
-
The resulting solution will contain a mixture of Carbocisteine and this compound, which can be used for analytical method development or further purified if necessary.
Analytical Method for the Determination of this compound in Carbocisteine
The following High-Performance Liquid Chromatography (HPLC) method is suitable for the separation and quantification of this compound from Carbocisteine and other related substances.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Zorbax SAX or equivalent anion-exchange column |
| Mobile Phase | 200mM phosphate solution at pH 4.0 and acetonitrile (50:50 v/v)[5] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 205 nm[5] |
| Injection Volume | 20 µL |
| Column Temperature | 35°C |
Sample Preparation:
-
Accurately weigh and dissolve the Carbocisteine sample (API or formulation) in the mobile phase to achieve a known concentration.
-
Filter the sample solution through a 0.45 µm filter before injection.
System Suitability:
-
The resolution between the Carbocisteine and this compound peaks should be greater than 2.0.
-
The tailing factor for the Carbocisteine peak should be less than 2.0.
-
The relative standard deviation for replicate injections of a standard solution should be less than 2.0%.
Biological Activity of this compound
Emerging research indicates that this compound possesses biological activity, distinguishing it from being merely an inert impurity.
Antibiotic Properties
This compound has been identified as a lactam antibiotic.[7] It is suggested to act as an analogue of penicillin, inhibiting bacterial growth by binding to ribosomes and thereby disrupting protein synthesis.[7]
Caption: Proposed mechanism of antibiotic action of this compound.
Quantitative Data Summary
The following table summarizes key quantitative data related to Carbocisteine and this compound.
| Parameter | Carbocisteine | This compound |
| Molecular Formula | C5H9NO4S | C5H7NO3S |
| Molecular Weight ( g/mol ) | 179.19 | 161.18[8] |
| CAS Number | 638-23-3 | 14226-97-2[8] |
Conclusion
This compound is a critical impurity of Carbocisteine, formed through intramolecular cyclization. Its presence must be carefully monitored to ensure the quality and stability of Carbocisteine-containing pharmaceuticals. The analytical methods and forced degradation protocols outlined in this guide provide a framework for the effective control and study of this compound. Furthermore, the potential antibiotic activity of this compound warrants further investigation, as it may represent a novel lead compound in drug discovery. This technical guide serves as a valuable resource for scientists and professionals in the pharmaceutical industry engaged in the development, manufacturing, and analysis of Carbocisteine.
References
- 1. Carbocisteine LactaM | 62305-89-9 [chemicalbook.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Development and validation of a stability indicating method for S-carboxymethyl-L-cysteine and related degradation products in oral syrup formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buy this compound | 14226-97-2 [smolecule.com]
- 8. This compound | C5H7NO3S | CID 3556697 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Thiomorpholine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless pursuit of novel therapeutic agents has positioned heterocyclic scaffolds as a cornerstone of medicinal chemistry. Among these, the thiomorpholine moiety has emerged as a "privileged scaffold," a molecular framework with the inherent ability to bind to a diverse range of biological targets.[1][2] This six-membered saturated heterocycle, a sulfur-containing analogue of morpholine, offers a unique combination of physicochemical properties that make it an invaluable tool in the design of new drugs. Its incorporation into molecular structures can significantly influence lipophilicity, metabolic stability, and receptor-binding interactions, often leading to enhanced pharmacokinetic profiles and novel biological activities.[3][4]
This technical guide provides a comprehensive overview of the therapeutic applications of thiomorpholine scaffolds, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways and experimental workflows.
Therapeutic Applications and Mechanisms of Action
The versatility of the thiomorpholine scaffold is evident in its broad spectrum of pharmacological activities, which include anticancer, antidiabetic, anti-inflammatory, antimicrobial, antioxidant, and hypolipidemic effects.[4][5] This wide range of applications stems from the ability of thiomorpholine-containing compounds to interact with various biological targets, including key enzymes and signaling pathways.
Anticancer Activity: Targeting the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6] Consequently, it has become a major target for the development of novel anticancer therapies. Several thiomorpholine-containing molecules have been investigated as inhibitors of this pathway, demonstrating the scaffold's utility in oncology.[7]
Signaling Pathway: PI3K/Akt/mTOR
The following diagram illustrates the key components of the PI3K/Akt/mTOR signaling cascade and highlights the points of intervention for thiomorpholine-based inhibitors.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of thiomorpholine-based compounds.
Quantitative Data: Anticancer Activity of Thiomorpholine Derivatives
The following table summarizes the in vitro cytotoxic activity of various thiomorpholine-containing compounds against different cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolyl-Thiomorpholine | A549 (Lung Carcinoma) | 3.72 - 10.32 | [4] |
| 2H-benzo[b][1][4]thiazin-3(4H)-one | MCF-7 (Breast), HeLa (Cervical) | 26.28 - 32.06 | [2] |
| Thienopyrimidine | NCI 60 cell lines | Not specified | [8] |
| 2-morpholino-4-anilinoquinoline | HepG2 (Liver) | 8.50 - 12.76 | [9] |
| Thiomorpholine 1,1-dioxide triazole | MCF-7, HeLa | 6.80 - 7.80 | [2] |
Antidiabetic Activity: Inhibition of Dipeptidyl Peptidase-IV (DPP-IV)
DPP-IV is a serine protease that deactivates incretin hormones, which are crucial for regulating blood glucose levels. Inhibition of DPP-IV is a validated therapeutic strategy for type 2 diabetes.[1] Thiomorpholine-based compounds have been designed and synthesized as potent DPP-IV inhibitors.[10]
Quantitative Data: DPP-IV Inhibitory Activity
| Compound | IC50 (µmol/L) | Reference |
| 16a (L-amino acid derivative) | 6.93 | [10] |
| 16b (L-amino acid derivative) | 6.29 | [10] |
| 16c (L-amino acid derivative) | 3.40 | [10] |
Anti-inflammatory Activity: Targeting TNF-α Converting Enzyme (TACE)
Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine implicated in various inflammatory diseases. TACE, a metalloproteinase, is responsible for cleaving the precursor of TNF-α to its active form.[11] Thiomorpholine sulfonamide hydroxamates have been developed as potent TACE inhibitors.[10]
Signaling Pathway: TACE and TNF-α Activation
The diagram below illustrates the role of TACE in the inflammatory signaling cascade.
Caption: TACE-mediated cleavage of pro-TNF-α and its inhibition by thiomorpholine-based compounds.
Quantitative Data: TACE Inhibitory Activity
| Compound | Activity | IC50 (nM) | Reference |
| Compound 23 | T-helper cell activity | 140 | [10] |
Antimicrobial Activity
Thiomorpholine derivatives have demonstrated activity against various microbial pathogens, including bacteria and mycobacteria. A notable example is Sutezolid, an oxazolidinone antibiotic containing a thiomorpholine moiety, which has been investigated for the treatment of tuberculosis.[12]
Quantitative Data: Antimicrobial Activity
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 1-chloro-2-isocyanatoethane derivative | S. aureus | 64 | [13] |
| Thiomorpholine derivative 7b | Mycobacterium smegmatis | 7.81 | [5] |
| Sutezolid (PNU-100480) | Mycobacterium avium complex | 0.5 - 4 | [12] |
Antioxidant and Hypolipidemic Activities
Certain thiomorpholine derivatives have shown potential in combating oxidative stress and reducing lipid levels. These compounds have been found to inhibit lipid peroxidation and lower total cholesterol and triglyceride levels in preclinical models.[10][14]
Quantitative Data: Antioxidant and Hypolipidemic Effects
| Compound | Activity | IC50 / % Reduction | Reference |
| Compound 15 | Lipid peroxidation inhibition | IC50: 7.5 µM | [10] |
| Compound 5 | Triglyceride reduction (in vivo) | 80% | [14] |
| Compound 5 | Total cholesterol reduction (in vivo) | 78% | [14] |
| Compound 5 | LDL reduction (in vivo) | 76% | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of thiomorpholine derivatives.
General Synthesis of a Thiomorpholine Derivative
The following workflow outlines a general synthetic route for a thiomorpholine-containing compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jchemrev.com [jchemrev.com]
- 6. researchgate.net [researchgate.net]
- 7. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 8. In vivo anti-hyperlipidemic activity of the triterpene from the stem bark of Protorhus longifolia (Benrh) Engl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Drugs - Drug Design Org [drugdesign.org]
- 10. jchemrev.com [jchemrev.com]
- 11. Clinical, biochemical, and genetic study of TACE/TNF-α/ACE signaling pathway in pediatric COVID-19 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of novel TACE inhibitors using graph convolutional network, molecular docking, molecular dynamics simulation, and Biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to the thiomorpholine privileged scaffold in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiomorpholine moiety, a six-membered saturated heterocycle containing both sulfur and nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its ability to modulate lipophilicity, metabolic stability, and serve as a versatile synthetic handle, have led to its incorporation into a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the thiomorpholine core, detailing its synthesis, multifaceted biological activities with supporting quantitative data, key experimental protocols, and its role in modulating critical signaling pathways.
Introduction to a Versatile Scaffold
Thiomorpholine, the sulfur analog of morpholine, offers distinct advantages in drug design. The replacement of the oxygen atom with sulfur alters the ring's electronics, size, and lipophilicity, providing medicinal chemists with a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. The sulfur atom can also exist in different oxidation states (sulfide, sulfoxide, and sulfone), further expanding the chemical space for optimization. Thiomorpholine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antibacterial, antitubercular, antioxidant, hypolipidemic, and antidiabetic properties, cementing its status as a valuable building block in the modern drug discovery toolbox.[1][2][3]
Synthesis of the Thiomorpholine Core
The synthesis of the thiomorpholine scaffold and its derivatives can be achieved through various synthetic routes. A common and versatile method involves the reaction of a bis(2-haloethyl)amine with a sulfur nucleophile or the cyclization of a 2-(2-haloethylamino)ethanethiol. N-substitution of the thiomorpholine ring is a key strategy for introducing molecular diversity and modulating biological activity.
Biological Activities and Quantitative Data
The versatility of the thiomorpholine scaffold is evident in the wide range of biological targets it can be tailored to address. The following sections summarize the key therapeutic areas where thiomorpholine derivatives have shown significant promise, with quantitative data presented for comparative analysis.
Anticancer Activity
Thiomorpholine derivatives have been extensively investigated as anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[2][4]
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
| N-azole substituted thiomorpholine dioxide | A549 (Lung Carcinoma) | 10.1 | [5] |
| N-azole substituted thiomorpholine dioxide | HeLa (Cervical Cancer) | 30.0 | [5] |
| Thiazole-thiomorpholine derivative | A549 (Lung Carcinoma) | 3.72 | [6] |
| Morpholine-substituted thieno[2,3-d]pyrimidine | PI3Kα | 0.120 | [2] |
| Morpholine-substituted thieno[2,3-d]pyrimidine | mTOR | >100 | [2] |
| Substituted morpholine derivative (M5) | MDA-MB-231 (Breast Cancer) | 81.92 µg/mL | [7] |
| Substituted morpholine derivative (M2) | MDA-MB-231 (Breast Cancer) | 88.27 µg/mL | [7] |
Antibacterial and Antitubercular Activity
The thiomorpholine scaffold is a key component of the oxazolidinone antibiotic Sutezolid, which has been investigated for the treatment of tuberculosis. Various other thiomorpholine derivatives have also demonstrated potent antibacterial activity.
| Compound/Class | Target Organism | MIC (µg/mL) | Reference |
| Sutezolid | Mycobacterium tuberculosis | <0.0625 - 0.5 | [8] |
| Thiomorpholine derivative 7b | Mycobacterium smegmatis | 7.81 | [3] |
| 2-(thiophen-2-yl)dihydroquinoline with thiomorpholine | Mycobacterium tuberculosis H37Rv | 25 | [2] |
Antidiabetic Activity: DPP-IV Inhibition
Inhibition of dipeptidyl peptidase-IV (DPP-IV) is a validated therapeutic approach for type 2 diabetes. Several thiomorpholine-containing compounds have been identified as potent DPP-IV inhibitors.[2]
| Compound | R Group | IC50 (µmol/L) | Reference |
| 16a | Isopropyl | 6.93 | [2] |
| 16b | Isobutyl | 6.29 | [2] |
| 16c | tert-Butyl | 3.40 | [2] |
Antioxidant and Hypolipidemic Activity
Certain thiomorpholine derivatives have shown the ability to combat oxidative stress and reduce lipid levels, suggesting their potential in the management of cardiovascular diseases.
| Activity | Compound | Result | Reference |
| Antioxidant (Lipid Peroxidation) | N-substituted thiomorpholine | IC50 as low as 7.5 µM | [2] |
| Hypolipidemic | Most active compound | 80% decrease in triglycerides | [2] |
| Hypolipidemic | Most active compound | 78% decrease in total cholesterol | [2] |
| Hypolipidemic | Most active compound | 76% decrease in LDL | [2] |
Pharmacokinetic Profile of Sutezolid
Sutezolid, a prominent thiomorpholine-containing clinical candidate, has undergone pharmacokinetic evaluation.
| Parameter | Value | Reference |
| Mean Cmax (300 mg dose) | 408 ng/mL | [8] |
| Mean AUCinf (300 mg dose) | 1,880 h·ng/mL | [8] |
| Mean Tmax | 1.75 - 2.50 h | [8] |
Signaling Pathway Modulation: The PI3K/Akt/mTOR Pathway
A significant mechanism of action for many anticancer thiomorpholine derivatives is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4][9]
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by thiomorpholine-based compounds.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of thiomorpholine derivatives.
General Synthesis of N-Substituted Thiomorpholine Derivatives
Objective: To synthesize a library of N-substituted thiomorpholine derivatives for biological screening.
Materials:
-
Thiomorpholine
-
Appropriate electrophile (e.g., alkyl halide, acyl chloride)
-
Anhydrous solvent (e.g., acetonitrile, DMF, dichloromethane)
-
Base (e.g., triethylamine, potassium carbonate)
-
Standard laboratory glassware and purification apparatus (e.g., flash chromatography system)
Procedure:
-
To a solution of thiomorpholine (1.0 equivalent) in the chosen anhydrous solvent, add the base (1.2-2.0 equivalents).
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired electrophile (1.1 equivalents) dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction may be stirred at room temperature or heated to reflux, depending on the reactivity of the electrophile.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted thiomorpholine derivative.
In Vitro Anticancer Activity: MTT Assay
Objective: To determine the cytotoxic effect of thiomorpholine derivatives on cancer cell lines.[1][10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Thiomorpholine test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[1]
-
Prepare serial dilutions of the thiomorpholine test compounds in cell culture medium.
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[1]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a thiomorpholine derivative that inhibits the visible growth of a bacterium.[11][12]
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Thiomorpholine test compounds
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (37°C)
Procedure:
-
Prepare a stock solution of the thiomorpholine test compound in a suitable solvent.
-
Perform a serial two-fold dilution of the test compound in CAMHB directly in the wells of a 96-well plate.
-
Prepare the bacterial inoculum by suspending colonies from a fresh agar plate in sterile saline or broth and adjusting the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculate each well of the microtiter plate containing the serially diluted compound with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible bacterial growth is observed.
Experimental and Logical Workflows
Visualizing experimental and logical workflows can aid in the planning and execution of research projects.
Caption: A general workflow for the discovery and development of thiomorpholine-based drug candidates.
Conclusion
The thiomorpholine scaffold has unequivocally established itself as a privileged and versatile core in medicinal chemistry. Its favorable physicochemical properties, synthetic tractability, and the diverse range of biological activities exhibited by its derivatives underscore its immense potential in drug discovery. From potent anticancer agents targeting critical signaling pathways to novel antibiotics and antidiabetic compounds, the thiomorpholine moiety continues to be a focal point of innovative research. The data and protocols presented in this technical guide serve as a valuable resource for scientists and researchers dedicated to harnessing the full therapeutic potential of this remarkable heterocyclic scaffold in the development of next-generation medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. jchemrev.com [jchemrev.com]
- 3. jchemrev.com [jchemrev.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, antioxidant, and cytotoxic activities of N-azole substituted thiomorpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 8. Portico [access.portico.org]
- 9. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. protocols.io [protocols.io]
Methodological & Application
Synthesis Protocol for 5-oxothiomorpholine-3-carboxylic Acid: An Application Note for Researchers
Introduction
5-oxothiomorpholine-3-carboxylic acid is a heterocyclic compound with potential applications in pharmaceutical and medicinal chemistry. It is recognized as a lactam antibiotic that functions by inhibiting bacterial protein synthesis through binding to ribosomes. Structurally, it is the lactam of S-carboxymethyl-L-cysteine. This document provides a detailed protocol for the synthesis of this compound via the intramolecular cyclization of S-carboxymethyl-L-cysteine. This method is suitable for laboratory-scale preparation and is intended for researchers in drug development and organic synthesis.
Reaction Scheme
The synthesis proceeds through a one-step intramolecular cyclization of S-carboxymethyl-L-cysteine, which involves the formation of an amide bond between the amine and the carboxylic acid functional groups of the same molecule, with the elimination of a water molecule.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is based on the principle of thermal-induced intramolecular cyclization of S-carboxymethyl-L-cysteine.
Materials:
-
S-carboxymethyl-L-cysteine
-
Deionized water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Activated carbon
-
Filter paper
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
pH meter or pH indicator strips
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve S-carboxymethyl-L-cysteine in deionized water to a concentration of 10-20% (w/v).
-
pH Adjustment: Adjust the pH of the solution to approximately 5.0-7.0 using a dilute solution of NaOH or HCl as needed.
-
Cyclization Reaction: Attach a reflux condenser to the flask and heat the solution to a temperature between 80°C and 100°C with continuous stirring. The reaction time may vary from several hours to overnight. Monitor the progress of the reaction using a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Decolorization: After the reaction is complete, cool the solution to room temperature. Add a small amount of activated carbon to the solution to remove any colored impurities. Stir for 15-30 minutes.
-
Filtration: Filter the solution through a pad of celite or filter paper to remove the activated carbon.
-
Purification by Crystallization:
-
Concentrate the filtrate under reduced pressure to a smaller volume.
-
Acidify the concentrated solution with dilute HCl to a pH of approximately 2-3 to precipitate the product.
-
Cool the solution in an ice bath to maximize crystallization.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold deionized water.
-
Dry the product under vacuum to a constant weight.
-
-
Characterization: Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Data Presentation
| Parameter | Value/Range | Notes |
| Starting Material | S-carboxymethyl-L-cysteine | Commercially available. |
| Solvent | Deionized water | |
| Concentration | 10-20% (w/v) | A higher concentration may lead to intermolecular reactions. |
| pH | 5.0 - 7.0 | Critical for facilitating the intramolecular cyclization. |
| Reaction Temperature | 80 - 100°C | Higher temperatures can accelerate the reaction but may also lead to degradation. A study noted degradation at 60-80°C.[1] |
| Reaction Time | 4 - 24 hours | Monitor reaction progress by TLC or HPLC. |
| Purification Method | Crystallization | |
| Expected Yield | Moderate to High | Yield is dependent on reaction conditions and purification efficiency. |
| Final Product Purity | >95% | Can be improved by recrystallization if necessary. |
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Safety Precautions
-
Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times.
-
The synthesis should be carried out in a well-ventilated fume hood.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).
-
Use caution when working with heating mantles and hot solutions.
Conclusion
This protocol provides a straightforward and reproducible method for the synthesis of this compound from the readily available starting material, S-carboxymethyl-L-cysteine. The procedure involves a simple one-step cyclization reaction followed by a standard purification process. This application note is intended to be a valuable resource for researchers and scientists in the field of drug discovery and organic synthesis.
References
Application Notes and Protocols for the Use of 5-Oxothiomorpholine-3-Carboxylic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Oxothiomorpholine-3-carboxylic acid is a conformationally constrained, non-proteinogenic amino acid analog. Its rigid cyclic structure makes it a valuable building block in the design of peptidomimetics and bioactive peptides. Incorporation of this analog into a peptide backbone can induce specific secondary structures, enhance metabolic stability by reducing susceptibility to enzymatic degradation, and improve receptor binding affinity and selectivity. These properties make it an attractive tool for drug discovery and development, particularly in the design of novel therapeutics with improved pharmacokinetic profiles.
This document provides detailed application notes and protocols for the incorporation of this compound into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques.
Overview of the Synthetic Strategy
The incorporation of this compound into a growing peptide chain is most effectively achieved using Fmoc-based solid-phase peptide synthesis (SPPS). This strategy relies on the use of the N-α-Fmoc protected form of the amino acid analog, N-Fmoc-5-oxothiomorpholine-3-carboxylic acid. The synthesis follows a standard cycle of deprotection, activation, and coupling reactions on a solid support.
The workflow for incorporating this constrained analog is conceptually similar to that of standard proteinogenic amino acids, but requires careful consideration of coupling reagents and reaction times to overcome potential steric hindrance imparted by the cyclic structure.
Key Applications
The use of this compound in peptide synthesis is primarily driven by the desire to introduce conformational constraints. This can lead to several advantageous properties in the resulting peptide:
-
Induction of β-turns and other secondary structures: The rigid ring system can force the peptide backbone into specific conformations, which can be crucial for mimicking the bioactive conformation of a natural peptide ligand.
-
Increased proteolytic stability: The non-natural structure of the amino acid analog can render the adjacent peptide bonds resistant to cleavage by proteases, thereby extending the half-life of the peptide in biological systems.
-
Enhanced receptor affinity and selectivity: By locking the peptide into a conformation that is optimal for receptor binding, the affinity and selectivity for a specific biological target can be significantly improved.
-
Improved bioavailability: Increased metabolic stability can contribute to improved oral bioavailability of peptide-based drugs.
Experimental Protocols
The following protocols are generalized for the incorporation of N-Fmoc-5-oxothiomorpholine-3-carboxylic acid into a peptide sequence using manual or automated Fmoc-SPPS. It is recommended to perform a small-scale test coupling to optimize conditions for specific sequences.
Materials and Reagents
-
N-Fmoc-5-oxothiomorpholine-3-carboxylic acid
-
Fmoc-compatible solid support resin (e.g., Rink Amide resin for C-terminal amides, Wang or 2-Chlorotrityl chloride resin for C-terminal acids)
-
Standard N-α-Fmoc protected proteinogenic amino acids
-
Coupling Reagents:
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) - Recommended for potentially hindered couplings
-
DIC (N,N'-Diisopropylcarbodiimide)
-
-
Additives/Bases:
-
HOBt (Hydroxybenzotriazole)
-
Oxyma Pure® (Ethyl (hydroxyimino)cyanoacetate)
-
DIPEA (N,N-Diisopropylethylamine)
-
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF
-
Solvents:
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
-
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail: e.g., 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Cold diethyl ether for precipitation
Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a single coupling cycle for incorporating N-Fmoc-5-oxothiomorpholine-3-carboxylic acid.
Step 1: Resin Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to cover the resin and allow it to swell for at least 30 minutes.
-
Drain the DMF.
Step 2: Fmoc Deprotection
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Step 3: Coupling of N-Fmoc-5-oxothiomorpholine-3-carboxylic acid
-
Pre-activation: In a separate vial, dissolve N-Fmoc-5-oxothiomorpholine-3-carboxylic acid (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 3-5 equivalents), and HOBt or Oxyma Pure (3-5 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-4 hours. Due to the potentially hindered nature of the cyclic amino acid, a longer coupling time compared to standard amino acids is recommended.
-
Monitoring the Coupling Reaction: Perform a Kaiser test or other qualitative ninhydrin test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
Step 4: Capping (Optional)
-
If the coupling reaction is incomplete after a second attempt, it is advisable to cap the unreacted amino groups to prevent the formation of deletion sequences.
-
Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
-
Wash the resin with DMF.
Step 5: Washing
-
After a successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times), DCM (3-5 times), and DMF (3-5 times) to remove excess reagents and byproducts.
Step 6: Chain Elongation
-
Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
Step 7: Final Deprotection and Cleavage
-
After the final coupling cycle, perform a final Fmoc deprotection (Step 2).
-
Wash the resin extensively with DMF, DCM, and finally methanol, then dry the resin under vacuum.
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Step 8: Purification and Analysis
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., LC-MS, MALDI-TOF) to confirm its identity and purity.
Data Presentation
The following tables provide a general comparison of coupling conditions and expected outcomes. The actual results may vary depending on the specific peptide sequence and synthesis scale.
Table 1: Recommended Coupling Reagents and Conditions for N-Fmoc-5-oxothiomorpholine-3-carboxylic acid
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Typical Coupling Time | Expected Efficiency | Notes |
| HATU/DIPEA | 1 : 1 : 2 (relative to AA) | 1 - 2 hours | > 98% | Highly recommended for hindered couplings. Minimizes racemization. |
| HBTU/DIPEA | 1 : 1 : 2 (relative to AA) | 1.5 - 3 hours | > 95% | A standard and effective coupling reagent. |
| DIC/Oxyma Pure® | 1 : 1 : 2 (relative to AA) | 2 - 4 hours | > 90% | A cost-effective alternative. Longer coupling times may be necessary. |
Table 2: General Troubleshooting for Coupling Issues
| Issue | Possible Cause | Recommended Solution |
| Positive Kaiser Test after initial coupling | Incomplete reaction due to steric hindrance or peptide aggregation. | 1. Extend the coupling time. 2. Perform a double coupling. 3. Switch to a more potent coupling reagent (e.g., from HBTU to HATU). |
| Low final peptide yield | Incomplete couplings throughout the synthesis; premature chain termination. | 1. Optimize coupling times for each amino acid. 2. Incorporate a capping step after difficult couplings. |
| Presence of deletion sequences in MS | Incomplete deprotection or coupling. | 1. Ensure complete Fmoc removal (two piperidine treatments). 2. Use a more efficient coupling strategy. |
Visualizations
Signaling Pathway/Workflow Diagrams
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
Caption: Decision logic for the coupling step in the synthesis of peptides containing this compound.
Application Note: Protocol for Testing the Antibacterial Activity of 5-Oxothiomorpholine-3-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Oxothiomorpholine-3-carboxylic acid is a lactam antibiotic that has been identified as an inhibitor of bacterial growth.[1] It is believed to function as a penicillin analogue, exhibiting a high affinity for bacterial ribosomes and consequently disrupting protein synthesis, a critical process for bacterial survival and proliferation.[1] This application note provides detailed protocols for evaluating the antibacterial efficacy of this compound through the determination of its Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of bacterial protein synthesis. By binding to bacterial ribosomes, it interferes with the translation process, leading to the cessation of bacterial growth and, at sufficient concentrations, cell death.[1]
Caption: Proposed mechanism of action for this compound.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | Type | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | Gram-positive | 29213 | 8 | 16 | 2 |
| Enterococcus faecalis | Gram-positive | 29212 | 16 | 64 | 4 |
| Escherichia coli | Gram-negative | 25922 | 32 | >128 | >4 |
| Pseudomonas aeruginosa | Gram-negative | 27853 | 64 | >128 | >2 |
Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[2]
Table 2: Time-Kill Kinetics of this compound against Staphylococcus aureus ATCC 29213
| Time (hours) | Growth Control (Log10 CFU/mL) | 0.5x MIC (Log10 CFU/mL) | 1x MIC (Log10 CFU/mL) | 2x MIC (Log10 CFU/mL) | 4x MIC (Log10 CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.8 | 6.2 | 5.1 | 4.5 | 3.9 |
| 4 | 7.9 | 6.9 | 4.5 | 3.8 | 2.8 |
| 8 | 8.8 | 7.5 | 4.1 | 3.1 | <2.0 |
| 24 | 9.2 | 8.1 | 3.5 | <2.0 | <2.0 |
Note: Bactericidal activity is defined as a ≥3-log10 reduction in CFU/mL.[3][4]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol utilizes the broth microdilution method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6][7]
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
0.5 McFarland standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 isolated colonies of the test bacterium from a fresh agar plate.[8]
-
Inoculate the colonies into a tube of sterile CAMHB.[8]
-
Incubate at 35-37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6][8]
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[6][8]
-
-
Preparation of Compound Dilutions:
-
Inoculation and Incubation:
-
Data Interpretation:
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[9][10]
Materials:
-
MIC plate from the previous experiment
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Subculturing:
-
From the wells of the MIC plate showing no visible growth, plate a 10 µL aliquot onto a sterile MHA plate.[2]
-
-
Incubation:
-
Incubate the MHA plates at 35-37°C for 18-24 hours.[2]
-
-
Data Interpretation:
Time-Kill Kinetics Assay
This assay evaluates the rate and extent of bacterial killing over time when exposed to an antibacterial agent.[12]
Materials:
-
Bacterial inoculum prepared as in the MIC protocol
-
CAMHB
-
This compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC)
-
Sterile culture tubes
-
Sterile saline or PBS
-
MHA plates
Procedure:
-
Preparation:
-
Sampling and Plating:
-
Incubation and Colony Counting:
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each compound concentration.[8]
-
Experimental Workflow
References
- 1. Buy this compound | 14226-97-2 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. emerypharma.com [emerypharma.com]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. microchemlab.com [microchemlab.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. benchchem.com [benchchem.com]
Application of 5-Oxothiomorpholine-3-carboxylic Acid in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Oxothiomorpholine-3-carboxylic acid is a versatile heterocyclic compound that holds significant promise as a building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its rigid, thiomorpholine-based scaffold, combined with the reactive carboxylic acid functionality, makes it an attractive starting material for the synthesis of a diverse range of novel molecules. This document provides an overview of the potential applications of this compound and offers general protocols for its derivatization.
Molecular Structure:
-
IUPAC Name: this compound
-
CAS Number: 14226-97-2
-
Molecular Formula: C₅H₇NO₃S
-
Molecular Weight: 161.18 g/mol
Core Applications
The primary applications of this compound in organic synthesis stem from the reactivity of its carboxylic acid group and the potential for modification of the thiomorpholine ring. Key areas of application include:
-
Scaffold for Drug Discovery: The thiomorpholine ring system is a common motif in many biologically active compounds. This compound can serve as a rigid scaffold to which various pharmacophores can be attached, enabling the exploration of new chemical space in drug discovery programs.
-
Synthesis of Novel Antibiotics: The inherent structural features of this molecule have led to its exploration in the development of new antibiotic agents.[1]
-
Preparation of Amide Libraries: The carboxylic acid moiety can be readily converted to a wide array of amides, which are a cornerstone of medicinal chemistry. This allows for the generation of libraries of compounds for high-throughput screening.
-
Synthesis of Ester Derivatives: Esterification of the carboxylic acid can be used to modify the pharmacokinetic properties of derivatives, such as solubility and cell permeability.
-
Precursor for Further Functionalization: The thiomorpholine ring itself can be a target for further chemical modification, such as oxidation of the sulfur atom, to introduce additional diversity.
Experimental Protocols
While specific experimental data for reactions involving this compound is not extensively available in the public domain, the following sections provide detailed, generalized protocols for the key transformations of its carboxylic acid group. These protocols are based on standard and widely used synthetic methodologies for carboxylic acids. Researchers should note that optimization of these reaction conditions for this compound may be necessary to achieve optimal yields and purity.
Amide Bond Formation (Amidation)
The conversion of the carboxylic acid to an amide is a fundamental transformation. Several coupling reagents can be employed for this purpose.
a) Using EDC and NHS/HOBt
This is a common and mild method for amide bond formation.
Protocol:
-
Activation: In a round-bottom flask, dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) (1.1 eq.) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.).
-
Stir the mixture at room temperature for 1-2 hours to form the activated ester.
-
Coupling: To the activated ester solution, add the desired primary or secondary amine (1.1 eq.) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq.).
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
b) Using HATU
HATU is a highly efficient coupling reagent, often used for sterically hindered substrates.
Protocol:
-
Activation: Dissolve this compound (1.0 eq.) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq.) in anhydrous DMF.
-
Add DIPEA (2.0 eq.) to the mixture and stir at room temperature for 15-30 minutes.
-
Coupling: Add the desired amine (1.2 eq.) to the reaction mixture.
-
Stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Table 1: Representative Amide Coupling Reagents and Conditions
| Coupling Reagent | Additive | Base | Typical Solvent | Typical Reaction Time | Reported Yield Range (%)* |
| EDC | NHS/HOBt | TEA/DIPEA | DCM, DMF | 12-24 hours | 60-95 |
| HATU | None | DIPEA | DMF | 1-4 hours | 70-98 |
| DCC | DMAP | None | DCM | 2-6 hours | 50-90 |
*Yields are general for carboxylic acids and may vary for this compound.
Diagram 1: General Workflow for Amide Coupling
Caption: General workflow for the synthesis of amide derivatives.
Ester Formation (Esterification)
Esterification can be achieved under acidic conditions (Fischer esterification) or by using coupling reagents.
a) Fischer Esterification
Protocol:
-
In a round-bottom flask, dissolve this compound in an excess of the desired alcohol (e.g., methanol, ethanol).
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux and monitor by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up and Purification: After cooling to room temperature, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by column chromatography.
b) Steglich Esterification
This method is suitable for acid-sensitive substrates.
Protocol:
-
Dissolve this compound (1.0 eq.), the desired alcohol (1.2 eq.), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Work-up and Purification: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the filtrate with 1 M HCl and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Table 2: Common Esterification Methods
| Method | Reagents | Solvent | Temperature | Typical Yield Range (%)* |
| Fischer Esterification | Alcohol (excess), cat. H₂SO₄ | Alcohol | Reflux | 40-80 |
| Steglich Esterification | Alcohol, DCC, cat. DMAP | DCM | 0 °C to RT | 70-95 |
*Yields are general for carboxylic acids and may vary for this compound.
Diagram 2: Esterification Reaction Pathways
Caption: Two common pathways for ester synthesis.
Oxidation of the Sulfur Atom
The sulfide in the thiomorpholine ring can be oxidized to a sulfoxide or a sulfone, which can significantly impact the biological activity and physicochemical properties of the molecule.
Protocol for Sulfoxide Formation:
-
Dissolve this compound (1.0 eq.) in a suitable solvent such as methanol or acetic acid.
-
Cool the solution to 0 °C.
-
Slowly add one equivalent of an oxidizing agent, such as hydrogen peroxide (30% aq.) or meta-chloroperoxybenzoic acid (m-CPBA).
-
Stir the reaction at 0 °C to room temperature and monitor by TLC.
-
Work-up and Purification: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution if m-CPBA was used). Extract the product with an appropriate organic solvent. Wash the organic layer with saturated NaHCO₃ and brine, dry, and concentrate. Purify by column chromatography or recrystallization.
Note: Using two or more equivalents of the oxidizing agent and/or higher reaction temperatures will typically lead to the formation of the corresponding sulfone.
Decarboxylation
Removal of the carboxylic acid group to yield 5-oxothiomorpholine is a potential transformation, although specific conditions for this substrate are not well-documented.
General Protocol (Illustrative):
-
In a high-boiling point solvent such as quinoline, dissolve this compound.
-
Add a copper catalyst (e.g., copper powder or copper(I) oxide).
-
Heat the mixture to a high temperature (typically >200 °C) and monitor for the evolution of CO₂.
-
Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and filter to remove the catalyst. Wash the organic solution with acid (e.g., 1 M HCl) to remove the quinoline. Dry the organic layer, concentrate, and purify the product by distillation or chromatography.
Disclaimer: The protocols provided are general and may require significant optimization for this compound. All experiments should be conducted by qualified personnel in a well-equipped laboratory, following all necessary safety precautions.
References
Solid-Phase Synthesis of 5-Oxothiomorpholine-3-Carboxylic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the solid-phase synthesis of 5-oxothiomorpholine-3-carboxylic acid derivatives. This privileged scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in various biologically active compounds. The solid-phase approach offers a streamlined and efficient methodology for the generation of diverse libraries of these derivatives for screening and lead optimization. The protocols outlined herein cover the key stages of the synthesis, including resin loading, on-resin cyclization, oxidation, and cleavage, and are supplemented with quantitative data and visual workflows to ensure reproducibility and clarity.
Introduction
The this compound core is a key structural motif found in a range of pharmacologically active molecules. Its constrained bicyclic structure often imparts favorable pharmacokinetic and pharmacodynamic properties. Solid-phase synthesis provides a powerful platform for the rapid and efficient construction of libraries of derivatives based on this scaffold, facilitating structure-activity relationship (SAR) studies in drug development. This document details a robust solid-phase methodology starting from readily available starting materials.
Signaling Pathways and Logical Relationships
The synthesis of this compound derivatives on a solid support follows a logical progression of chemical transformations. The workflow begins with the immobilization of a protected cysteine derivative onto a solid support, followed by a series of reactions to construct and modify the heterocyclic core.
Caption: General workflow for the solid-phase synthesis of this compound derivatives.
Experimental Protocols
Resin Loading: Immobilization of Fmoc-Cys(Trt)-OH on Wang Resin
This protocol describes the loading of the initial amino acid, Fmoc-Cys(Trt)-OH, onto a Wang resin.
Materials:
-
Wang Resin
-
Fmoc-Cys(Trt)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the Wang resin (1 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a reaction vessel.
-
Drain the DMF.
-
In a separate flask, dissolve Fmoc-Cys(Trt)-OH (4 eq., 4.0 mmol) and DMAP (0.1 eq., 0.1 mmol) in a minimal amount of DMF.
-
Add the solution of the amino acid and DMAP to the swollen resin.
-
Add DIC (2 eq., 2.0 mmol) to the resin slurry.
-
Agitate the mixture at room temperature for 4-6 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
-
Determine the loading capacity of the resin using a standard UV-Vis spectrophotometric method by measuring the absorbance of the dibenzofulvene-piperidine adduct upon Fmoc deprotection of a small sample of the resin.
On-Resin Synthesis of the this compound Scaffold
This section details the sequential on-resin chemical transformations to construct the target heterocyclic core.
Materials:
-
Fmoc-Cys(Trt)-Wang Resin
-
20% Piperidine in DMF (v/v)
-
DMF
Procedure:
-
Swell the Fmoc-Cys(Trt)-Wang resin in DMF.
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL) to ensure complete removal of piperidine and the dibenzofulvene adduct.
This crucial step involves the formation of the thiomorpholine ring through an intramolecular nucleophilic substitution. This protocol assumes a precursor with a leaving group has been introduced in a prior N-alkylation step (not detailed).
Materials:
-
Resin-bound N-alkylated cysteine derivative
-
Diisopropylethylamine (DIPEA)
-
DMF
Procedure:
-
Swell the resin-bound N-alkylated cysteine derivative in DMF.
-
Add a solution of DIPEA (5 eq.) in DMF to the resin.
-
Heat the reaction mixture at 50-60 °C and agitate for 12-24 hours.
-
Monitor the reaction progress by performing a test cleavage on a small amount of resin followed by LC-MS analysis.
-
Once the cyclization is complete, wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
This protocol describes the selective oxidation of the sulfur atom in the thiomorpholine ring to the corresponding sulfoxide (5-oxo derivative).
Materials:
-
Resin-bound thiomorpholinone derivative
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
DCM
Procedure:
-
Swell the resin-bound thiomorpholinone derivative in DCM.
-
In a separate flask, dissolve m-CPBA (3 eq.) in DCM.
-
Cool the resin slurry to 0 °C in an ice bath.
-
Slowly add the m-CPBA solution to the resin slurry.
-
Agitate the reaction mixture at 0 °C for 2-4 hours.
-
Monitor the reaction by test cleavage and LC-MS analysis to ensure complete conversion and minimize over-oxidation to the sulfone.
-
Wash the resin thoroughly with DCM (5 x 10 mL) to remove excess m-CPBA and by-products.
Cleavage of the Final Product from the Solid Support
This protocol details the release of the final this compound derivative from the solid support.
Materials:
-
Resin-bound 5-oxothiomorpholinone derivative
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
Procedure:
-
Wash the dried resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin in a reaction vessel.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under a stream of nitrogen.
-
Precipitate the crude product by adding the concentrated filtrate to cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and repeat the ether wash.
-
Dry the crude product under vacuum.
-
Purify the crude product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The following tables summarize typical quantitative data obtained during the solid-phase synthesis of a model N-substituted this compound derivative.
Table 1: Resin Loading and Substitution Level
| Resin Type | Starting Material | Loading Reagents | Loading (mmol/g) |
| Wang Resin | Fmoc-Cys(Trt)-OH | DIC, DMAP | 0.5 - 0.8 |
Table 2: On-Resin Reaction Conditions and Monitoring
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Monitoring |
| Fmoc Deprotection | 20% Piperidine | DMF | Room Temp. | 0.5 | UV-Vis |
| Cyclization | DIPEA | DMF | 50-60 | 12-24 | LC-MS |
| Oxidation | m-CPBA | DCM | 0 | 2-4 | LC-MS |
Table 3: Yield and Purity of a Model Derivative
| Derivative | Crude Yield (%) | Purity after HPLC (%) |
| N-Benzyl-5-oxothiomorpholine-3-carboxylic acid | 65-75 | >95 |
| N-Acetyl-5-oxothiomorpholine-3-carboxylic acid | 70-80 | >98 |
Mandatory Visualizations
The following diagrams illustrate the key chemical transformations in the solid-phase synthesis of this compound derivatives.
Caption: Initial steps of functionalization on the solid support.
Caption: Key on-resin cyclization, oxidation, and cleavage steps.
Asymmetric Synthesis of Chiral 5-Oxothiomorpholine-3-Carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral 5-oxothiomorpholine-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The methodologies presented focus on stereoselective control to yield enantiomerically enriched products.
Application Notes
Chiral this compound and its derivatives are important scaffolds in the development of novel therapeutic agents, including antibiotics and enzyme inhibitors. The stereochemistry at the C3 position is often crucial for biological activity, making asymmetric synthesis a critical aspect of their preparation. The protocols outlined below describe a polymer-supported method for the synthesis of the thiomorpholine core, which can be a precursor to the target 5-oxo derivative. While specific protocols for chiral phosphoric acid-catalyzed and enzymatic synthesis of the title compound are not extensively reported in the literature, analogous methods for similar structures are presented as viable alternative strategies.
The primary method detailed is a solid-phase synthesis, which offers advantages in purification and automation. Alternative conceptual approaches using chiral phosphoric acid catalysis via an intramolecular aza-Michael addition and enzymatic kinetic resolution are also discussed, providing a broader perspective on potential synthetic strategies.
Data Presentation
Table 1: Summary of Polymer-Supported Synthesis of a Thiomorpholine-3-Carboxylic Acid Derivative *
| Step | Reagent/Condition | Starting Material | Product | Yield (%) | Purity (%) |
| 1 | Fmoc-Cys(Trt)-OH, DIC, HOBt, Wang Resin | Wang Resin | Fmoc-Cys(Trt)-Wang Resin | >95 (loading) | - |
| 2 | 20% Piperidine in DMF | Fmoc-Cys(Trt)-Wang Resin | H-Cys(Trt)-Wang Resin | Quantitative | - |
| 3 | 2-bromoacetophenone, DIEA, DMF | H-Cys(Trt)-Wang Resin | N-phenacyl-Cys(Trt)-Wang Resin | High | High |
| 4 | TFA/TIS/H2O (95:2.5:2.5) | N-phenacyl-Cys(Trt)-Wang Resin | Thiomorpholine-3-carboxylic acid derivative | Good | High |
*Data is based on the principles of the polymer-supported synthesis of thiomorpholine derivatives and may require optimization for the specific 5-oxo target.
Experimental Protocols
Protocol 1: Polymer-Supported Synthesis of a Thiomorpholine-3-Carboxylic Acid Derivative
This protocol is adapted from the stereoselective polymer-supported synthesis of thiomorpholine-3-carboxylic acid derivatives. Further oxidation would be required to obtain the 5-oxothiomorpholine target.
Materials:
-
Wang Resin
-
Fmoc-Cys(Trt)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
2-Bromoacetophenone
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
Procedure:
-
Resin Loading: Swell Wang resin in DMF. In a separate vessel, dissolve Fmoc-Cys(Trt)-OH, HOBt, and DIC in DMF. Add the amino acid solution to the resin and shake at room temperature for 4 hours. Wash the resin thoroughly with DMF, DCM, and methanol, and dry under vacuum.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash the resin with DMF and DCM.
-
N-Alkylation: Swell the deprotected resin in DMF. Add a solution of 2-bromoacetophenone and DIEA in DMF. Shake the mixture at room temperature for 12 hours. Wash the resin with DMF, DCM, and methanol, and dry under vacuum.
-
Cleavage and Cyclization: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours at room temperature. The cleavage from the resin and concomitant cyclization yields the thiomorpholine-3-carboxylic acid derivative. Filter the resin and concentrate the filtrate. Purify the product by preparative HPLC.
Protocol 2: Conceptual Approach - Chiral Phosphoric Acid-Catalyzed Intramolecular Aza-Michael Addition
This conceptual protocol outlines a potential route to the target molecule using a chiral phosphoric acid catalyst to induce asymmetry during the cyclization of a cysteine-derived precursor.
Materials:
-
N-Acryloyl-L-cysteine methyl ester
-
Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP)
-
Toluene
-
Molecular Sieves
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube, add N-acryloyl-L-cysteine methyl ester, the chiral phosphoric acid catalyst (5-10 mol%), and activated molecular sieves.
-
Reaction: Add anhydrous toluene via syringe. Stir the reaction mixture under an inert atmosphere at room temperature for 24-48 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Upon completion, filter the reaction mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the chiral this compound methyl ester.
-
Hydrolysis: The methyl ester can be hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).
Protocol 3: Conceptual Approach - Enzymatic Kinetic Resolution
This protocol describes a potential enzymatic resolution of a racemic this compound ester.
Materials:
-
Racemic this compound methyl ester
-
Lipase (e.g., Lipase B from Candida antarctica, CAL-B)
-
Phosphate Buffer (pH 7.2)
-
Organic Solvent (e.g., MTBE)
Procedure:
-
Reaction Setup: Suspend the racemic this compound methyl ester in phosphate buffer.
-
Enzymatic Reaction: Add the lipase to the suspension and stir the mixture at a controlled temperature (e.g., 30 °C). Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (ee) of the remaining ester and the formed acid.
-
Work-up: When the desired conversion (ideally 50%) is reached, stop the reaction by filtering off the enzyme. Acidify the aqueous phase with 1 M HCl and extract with an organic solvent (e.g., ethyl acetate).
-
Separation: Separate the unreacted ester and the formed carboxylic acid by column chromatography or extraction with a basic aqueous solution. This will yield one enantiomer as the ester and the other as the carboxylic acid, both in high enantiomeric purity.
Visualizations
Caption: Polymer-supported synthesis workflow.
Caption: Catalytic cycle for CPA-catalyzed synthesis.
Caption: Enzymatic kinetic resolution logic.
Application Notes and Protocols: 5-oxothiomorpholine-3-carboxylic acid as a Building Block for Novel Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Oxothiomorpholine-3-carboxylic acid is a heterocyclic compound featuring a constrained thiomorpholine lactam scaffold.[1] Its molecular formula is C₅H₇NO₃S, and it has a molecular weight of 161.18 g/mol .[2][3][4][5] This molecule serves as a versatile building block in medicinal chemistry and drug discovery due to its unique structural and chemical properties. The presence of a reactive carboxylic acid group, a secondary amine within the lactam ring, and the thiomorpholine core allows for diverse chemical modifications.[1] Furthermore, its rigid conformation makes it an attractive scaffold for developing conformationally constrained peptide analogs and novel heterocyclic entities. These application notes provide an overview of its utility and detailed protocols for its incorporation into novel compounds.
Biological Context and Rationale for Use
As an Antibacterial Agent
This compound has been identified as a lactam antibiotic.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis. It functions as an analogue of penicillin and exhibits a high affinity for bacterial ribosomes, which leads to the disruption of bacterial proliferation.[1] This inherent biological activity makes it and its derivatives promising candidates for the development of new antibacterial agents.[1]
As a Constrained Amino Acid Analogue
The rigid thiomorpholine ring system effectively constrains the peptide backbone when incorporated into a peptide sequence. This conformational rigidity can pre-organize the peptide into a bioactive conformation, potentially leading to enhanced binding affinity, receptor selectivity, and increased stability against enzymatic degradation. This strategy is widely used in drug design to improve the pharmacological properties of peptide-based therapeutics.
Application 1: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The most direct application of this compound is as a non-canonical amino acid in solid-phase peptide synthesis (SPPS). Assuming the use of the commercially available Fmoc-protected version, it can be readily integrated into standard automated or manual synthesis protocols.
Detailed Protocol: Fmoc-SPPS Incorporation
This protocol describes the manual incorporation of (3S)-Fmoc-5-oxothiomorpholine-3-carboxylic acid into a peptide sequence on a Rink Amide resin to yield a C-terminally amidated peptide.
Materials:
-
Rink Amide MBHA resin (0.5-0.7 mmol/g loading)
-
Fmoc-protected amino acids
-
(3S)-Fmoc-5-oxothiomorpholine-3-carboxylic acid
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Activation Solution: 0.5 M solution of Fmoc-amino acid, 0.5 M HBTU in DMF.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin (1 eq.) in DMF for 30 minutes in a reaction vessel. Drain the DMF.
-
Initial Fmoc Deprotection: Add the deprotection solution to the resin and agitate for 5 minutes. Drain. Add fresh deprotection solution and agitate for an additional 15 minutes. Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
First Amino Acid Coupling: Dissolve the first Fmoc-amino acid (3 eq.) and HBTU (2.9 eq.) in DMF. Add DIPEA (6 eq.) and allow to pre-activate for 2 minutes. Add this solution to the resin and agitate for 2 hours. Wash the resin as in step 2.
-
Peptide Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the sequence.
-
Incorporation of this compound: For the coupling step involving the title compound, use (3S)-Fmoc-5-oxothiomorpholine-3-carboxylic acid as the "Fmoc-amino acid" in the standard coupling protocol (step 3).
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).
-
Final Wash and Drying: Wash the peptide-resin with DMF (3x), DCM (5x), and Methanol (3x). Dry the resin under vacuum for at least 2 hours.
-
Cleavage and Deprotection: Add the cleavage cocktail to the dry resin and agitate at room temperature for 2-3 hours.[6] Filter the resin and collect the filtrate.
-
Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether.[6] Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Purification: Dry the crude peptide pellet. Dissolve it in a minimal amount of acetonitrile/water and purify by preparative reverse-phase HPLC (RP-HPLC).[6]
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide.[6]
Data Presentation: Representative SPPS Data
The following table presents hypothetical but realistic data for the synthesis of a model tetrapeptide, Tyr-X-Trp-Phe-NH₂, where X represents the this compound residue.
| Step | Description | Expected Yield (%) | Purity (by HPLC, %) | Analytical Method |
| 1 | Synthesis of Phe-Resin | ~95 (based on loading) | N/A | Kaiser Test |
| 2 | Synthesis of Trp-Phe-Resin | >99 (coupling) | N/A | Kaiser Test |
| 3 | Synthesis of X-Trp-Phe-Resin | >99 (coupling) | N/A | Kaiser Test |
| 4 | Synthesis of Tyr-X-Trp-Phe-Resin | >99 (coupling) | N/A | Kaiser Test |
| 5 | Cleavage from Resin | ~85 (crude peptide) | ~70 | Analytical RP-HPLC, MS |
| 6 | Purification | ~45 (final pure peptide) | >98 | Analytical RP-HPLC, MS |
Application 2: Synthesis of Novel Heterocyclic Derivatives
The functional groups of this compound provide handles for further chemical modification to create novel small molecule libraries. The carboxylic acid can undergo esterification or amidation, the lactam nitrogen can be alkylated (after suitable protection/deprotection steps if needed), and the sulfide can be oxidized.[1]
General Protocol: Esterification of the Carboxylic Acid
This protocol describes a standard Fischer esterification to produce the methyl ester derivative.
Materials:
-
This compound
-
Methanol (Anhydrous)
-
Sulfuric Acid (Concentrated)
-
Sodium Bicarbonate (Saturated solution)
-
Dichloromethane (DCM)
-
Magnesium Sulfate (Anhydrous)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous methanol.
-
Catalyst Addition: Cool the solution in an ice bath and slowly add concentrated sulfuric acid (0.1 eq.) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in DCM and wash carefully with a saturated sodium bicarbonate solution to neutralize the acid.
-
Extraction: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Data Presentation: Representative Derivatization Data
The following table presents hypothetical data for the synthesis of the methyl ester of this compound.
| Reactant | Reagent | Condition | Reaction Time (h) | Yield (%) | Purity (by NMR, %) |
| This compound | Methanol, H₂SO₄ (cat.) | Reflux | 5 | ~90 | >95 |
Disclaimer: These protocols are intended as a guide and may require optimization for specific applications and scales. All laboratory work should be conducted with appropriate safety precautions.
References
Application Notes and Protocols for the Experimental Setup of Thiomorpholine Ring Cyclization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various methods of synthesizing the thiomorpholine ring, a crucial scaffold in medicinal chemistry.[1][2][3] The protocols outlined below are based on established and innovative synthetic strategies, offering a range of options from traditional multi-step synthesis to modern continuous flow processes.
Multi-Step Synthesis of 2-Arylthiomorpholine Derivatives
This versatile method allows for the introduction of aryl groups at the 2-position of the thiomorpholine ring through a four-stage process: N-protection, α-chlorination, Grignard reaction, and deprotection.[4]
Experimental Protocol
Protocol 1: Synthesis of a Representative 2-Arylthiomorpholine Derivative [4]
Step 1: N-protection of Thiomorpholine
-
Dissolve thiomorpholine (1.0 equivalent) in dichloromethane (DCM, 10 volumes).
-
Add triethylamine (1.2 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.1 equivalents) in DCM (2 volumes).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 5 volumes) and brine (1 x 5 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-thiomorpholine.
Step 2: α-Chlorination of N-Boc-thiomorpholine
-
Dissolve N-Boc-thiomorpholine (1.0 equivalent) in anhydrous carbon tetrachloride (10 volumes).
-
Add N-chlorosuccinimide (NCS, 1.1 equivalents).
-
Initiate the radical reaction by adding a catalytic amount of benzoyl peroxide (BPO, 0.05 equivalents).
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
After cooling, remove the succinimide byproduct by filtration.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate followed by brine.
Step 3: Grignard Reaction for Aryl Group Introduction
-
Prepare the Grignard reagent by reacting the desired aryl bromide with magnesium turnings in anhydrous diethyl ether.
-
In a separate flask, dissolve the α-chloro-N-Boc-thiomorpholine from Step 2 in anhydrous diethyl ether and cool to -78 °C.
-
Slowly add the prepared Grignard reagent to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel to obtain N-Boc-2-arylthiomorpholine.
Step 4: Deprotection
-
Dissolve the purified N-Boc-2-arylthiomorpholine (1.0 equivalent) in a 4 M solution of hydrochloric acid in dioxane (10 volumes).
-
Stir the solution at room temperature for 2-4 hours, monitoring the deprotection by TLC.
-
Evaporate the solvent under reduced pressure to yield the 2-arylthiomorpholine derivative.
Logical Relationship Diagram
References
Application Notes and Protocols for Carboxylation Techniques of Thiomorpholine Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of modern and classical techniques for the carboxylation of thiomorpholine, a crucial intermediate in the synthesis of various pharmaceutically active compounds. The protocols detailed below are designed to guide researchers in the preparation of N-carboxylated thiomorpholine derivatives, which are versatile building blocks in medicinal chemistry.
Introduction
Thiomorpholine and its derivatives are privileged scaffolds in drug discovery, appearing in a range of therapeutic agents.[1][2][3] The introduction of a carboxyl group at the nitrogen atom (N-carboxylation) provides a handle for further synthetic modifications, such as amide bond formation, enabling the exploration of a wider chemical space. This document outlines three primary methods for the N-carboxylation of thiomorpholine intermediates: photocatalytic carboxylation, indirect carboxylation via N-Boc protection, and synthesis of thiomorpholine-4-carbonyl chloride.
Method 1: Direct Photocatalytic C-H Carboxylation of N-Substituted Thiomorpholine
This method is based on the visible-light-mediated C(sp³)–H carboxylation of amines with CO₂. While direct photocatalytic N-H carboxylation of thiomorpholine is challenging, a common strategy involves the carboxylation of an N-protected thiomorpholine, where the protecting group can be later removed if necessary. This approach offers a green and efficient route to α-amino acids derived from cyclic amines.[4]
Reaction Principle
The reaction proceeds via the generation of a radical cation intermediate from the N-Boc-protected thiomorpholine upon visible light irradiation in the presence of a photocatalyst. This intermediate then undergoes deprotonation at the α-carbon, followed by the addition of CO₂ to form the carboxylated product.
Experimental Protocol
Materials:
-
N-Boc-thiomorpholine
-
Photocatalyst (e.g., a covalent organic framework (COF) or an iridium-based complex)
-
Cocatalyst (e.g., NiO nanoparticles, if using a COF photocatalyst)
-
Acetonitrile (ACN), anhydrous
-
Carbon dioxide (CO₂, balloon or cylinder)
-
Visible light source (e.g., 20W white LED)
-
Schlenk flask or similar reaction vessel
-
Standard glassware for workup and purification
Procedure:
-
To a Schlenk flask, add N-Boc-thiomorpholine (1.0 mmol), the photocatalyst (e.g., PI-COF, 10 mg), and cocatalyst (e.g., NiO NPs, 2 mg).
-
Evacuate and backfill the flask with CO₂ gas (1 atm, balloon).
-
Add anhydrous acetonitrile (5 mL) via syringe.
-
Stir the reaction mixture vigorously and irradiate with a visible light source (e.g., 20W white LED) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), quench the reaction with a small amount of water.
-
The photocatalyst can be recovered by centrifugation or filtration for reuse.[4]
-
The reaction mixture is then concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired N-Boc-thiomorpholine-2-carboxylic acid.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes based on similar photocatalytic carboxylations of cyclic amines.[4]
| Substrate | Photocatalyst | Cocatalyst | Solvent | Reaction Time (h) | Expected Yield (%) |
| N-Boc-thiomorpholine | PI-COF | NiO NPs | ACN | 24 | 70-85 |
| N-Boc-thiomorpholine | Ir(ppy)₃ | None | ACN | 18 | 65-80 |
Logical Workflow for Photocatalytic Carboxylation
Caption: Workflow for Photocatalytic Carboxylation.
Method 2: Indirect Carboxylation via N-Boc Protection
A widely used and reliable method for introducing a protected carboxyl group onto the nitrogen of thiomorpholine is through reaction with di-tert-butyl dicarbonate (Boc₂O). This results in the formation of tert-butyl thiomorpholine-4-carboxylate, a stable intermediate that can be used in subsequent reactions or deprotected to yield the corresponding carbamic acid, which is unstable and decarboxylates. However, the Boc group itself serves as a valuable protecting group in multi-step syntheses.
Reaction Principle
The lone pair of electrons on the nitrogen atom of thiomorpholine acts as a nucleophile, attacking one of the carbonyl carbons of di-tert-butyl dicarbonate. This leads to the formation of a tetrahedral intermediate which then collapses, eliminating tert-butoxide and carbon dioxide, to yield the N-Boc protected thiomorpholine.
Experimental Protocol
Materials:
-
Thiomorpholine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃) solution
-
Standard glassware for reaction and workup
Procedure:
-
Dissolve thiomorpholine (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.
-
Add triethylamine (1.2 mmol) to the solution.
-
In a separate container, dissolve di-tert-butyl dicarbonate (1.1 mmol) in dichloromethane (5 mL).
-
Add the Boc₂O solution dropwise to the thiomorpholine solution at 0 °C with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography if necessary, though it is often of high purity.
Quantitative Data Summary
| Substrate | Reagent | Base | Solvent | Reaction Time (h) | Yield (%) |
| Thiomorpholine | Boc₂O | TEA | DCM | 3 | >95 |
| Thiomorpholine | Boc₂O | NaHCO₃ | THF/H₂O | 4 | >90 |
Signaling Pathway for N-Boc Protection
Caption: Mechanism of N-Boc Protection.
Method 3: Synthesis of Thiomorpholine-4-carbonyl chloride
For applications requiring a more reactive carboxyl equivalent, thiomorpholine-4-carbonyl chloride can be synthesized. This compound is an excellent precursor for the synthesis of amides, esters, and other derivatives. The synthesis is analogous to that of morpholine-4-carbonyl chloride.[5]
Reaction Principle
Thiomorpholine reacts with a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate), in the presence of a base to form the corresponding carbamoyl chloride. Triphosgene is a safer alternative to phosgene gas.
Experimental Protocol
Materials:
-
Thiomorpholine
-
Triphosgene
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA), anhydrous
-
Standard inert atmosphere glassware (e.g., Schlenk line)
Procedure:
-
Caution: Triphosgene is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a solution of triphosgene (0.5 equiv) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of thiomorpholine (1.0 equiv) in anhydrous dichloromethane (5 mL) dropwise.
-
Add anhydrous triethylamine (1.1 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at room temperature for 3-5 hours, monitoring by TLC.
-
Upon completion, the reaction mixture is carefully quenched with water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield thiomorpholine-4-carbonyl chloride.
-
The product is often used immediately in the next step due to its reactivity.
Quantitative Data Summary
| Substrate | Reagent | Base | Solvent | Reaction Time (h) | Expected Yield (%) |
| Thiomorpholine | Triphosgene | TEA | DCM | 4 | 60-75 |
Experimental Workflow for Carbonyl Chloride Synthesis
Caption: Workflow for Carbonyl Chloride Synthesis.
References
- 1. Thiomorpholine-3-carboxylic acid | C5H9NO2S | CID 440159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tert-butyl Morpholine-4-carboxylate | C9H17NO3 | CID 11435389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thiomorpholine | C4H9NS | CID 67164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Photocarboxylation of Benzylic C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
Application Notes and Protocols for the Development of Novel Antibiotics from 5-Oxothiomorpholine-3-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the development of novel antibiotics derived from the lead compound 5-oxothiomorpholine-3-carboxylic acid. This document outlines the key experimental protocols, data presentation standards, and conceptual workflows necessary to advance a drug discovery program from initial synthesis to preclinical evaluation.
Introduction
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The exploration of novel chemical scaffolds is crucial for the discovery of next-generation antimicrobial agents. This compound, a heterocyclic compound, has been identified as a promising starting point for the development of new antibiotics.[1] Its structural features, including a lactam ring, suggest potential activity as a penicillin analogue that may inhibit bacterial growth by targeting ribosomes and disrupting protein synthesis.[1]
This document serves as a practical guide for researchers engaged in the synthesis, screening, and characterization of novel antibiotic candidates derived from this lead compound.
Quantitative Data Summary
Effective data management and clear presentation are paramount for comparing the efficacy and safety of newly synthesized compounds. The following tables provide standardized formats for presenting key quantitative data.
Table 1: In Vitro Antibacterial Activity of this compound Derivatives
| Compound ID | Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |
| Example: 5-oxo-N-benzylthiomorpholine-3-carboxamide | Staphylococcus aureus ATCC 29213 | Positive | [Insert Data] | [Insert Data] |
| Escherichia coli ATCC 25922 | Negative | [Insert Data] | [Insert Data] | |
| Pseudomonas aeruginosa ATCC 27853 | Negative | [Insert Data] | [Insert Data] | |
| Enterococcus faecalis ATCC 29212 | Positive | [Insert Data] | [Insert Data] | |
| Klebsiella pneumoniae ATCC 13883 | Negative | [Insert Data] | [Insert Data] | |
| [Compound 1] | ||||
| [Compound 2] |
MIC: Minimum Inhibitory Concentration MBC: Minimum Bactericidal Concentration
Table 2: In Vitro Cytotoxicity of Lead Compounds
| Compound ID | Cell Line | Cell Type | IC50 (µM) |
| Example: 5-oxo-N-benzylthiomorpholine-3-carboxamide | HEK293 | Human Embryonic Kidney | [Insert Data] |
| HepG2 | Human Hepatocellular Carcinoma | [Insert Data] | |
| [Compound 1] | |||
| [Compound 2] |
IC50: Half-maximal Inhibitory Concentration
Table 3: In Vivo Efficacy of Lead Compounds in a Murine Sepsis Model
| Compound ID | Bacterial Strain | Dose (mg/kg) | Route of Administration | Survival Rate (%) | Reduction in Bacterial Load (log10 CFU/organ) |
| Example: 5-oxo-N-benzylthiomorpholine-3-carboxamide | S. aureus (MRSA) | [Insert Data] | Intravenous | [Insert Data] | [Insert Data] |
| [Compound 1] | |||||
| [Compound 2] | |||||
| Vehicle Control | |||||
| Positive Control (e.g., Vancomycin) |
CFU: Colony-Forming Units
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis, in vitro screening, and in vivo evaluation of novel antibiotic candidates.
Synthesis of Novel 5-Oxothiomorpholine-3-Carboxamide Derivatives
This protocol describes a general method for the synthesis of N-substituted carboxamide derivatives of this compound.
Materials:
-
This compound
-
1,1'-Carbonyldiimidazole (CDI)
-
Substituted primary or secondary amines
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add 1,1'-carbonyldiimidazole (CDI) to the solution and stir at room temperature until the evolution of CO2 ceases, indicating the formation of the acylimidazolide intermediate.
-
Add the desired substituted amine to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-substituted 5-oxothiomorpholine-3-carboxamide derivative.
-
Characterize the final compound using techniques such as NMR, mass spectrometry, and IR spectroscopy.[2][3]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique.[4][5][6][7][8]
Materials:
-
Test compounds (novel derivatives)
-
Standard antibiotics (positive controls)
-
Bacterial strains (e.g., from ATCC)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: From a fresh agar plate culture (18-24 hours), select 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[4] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[4]
-
Preparation of Antimicrobial Dilutions: Prepare two-fold serial dilutions of the test compounds and standard antibiotics in CAMHB in a 96-well microtiter plate.
-
Inoculation: Add an equal volume of the prepared bacterial inoculum to each well. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Interpretation of Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[4]
Time-Kill Kinetics Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[9][10][11][12][13]
Materials:
-
Test compounds
-
Bacterial strain in logarithmic growth phase
-
CAMHB
-
Sterile culture tubes
-
Shaking incubator
-
Sterile saline or phosphate-buffered saline (PBS)
-
Agar plates
Procedure:
-
Prepare tubes containing CAMHB with the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) and a growth control tube without the compound.
-
Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the tubes at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate a specific volume of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU) and calculate the CFU/mL for each time point.
-
Plot the log10 CFU/mL versus time to generate time-kill curves. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.[11]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential drug candidates.[14][15][16][17]
Materials:
-
Test compounds
-
Mammalian cell lines (e.g., HEK293, HepG2)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control for cytotoxicity.
-
Incubate the plate for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Efficacy in a Murine Infection Model
Animal models are crucial for evaluating the in vivo efficacy of novel antibiotic candidates. The murine septicemia model is a common model for systemic bacterial infections.[18][19][20][21][22]
Materials:
-
Test compound formulated for in vivo administration
-
Pathogenic bacterial strain (e.g., MRSA)
-
Laboratory mice (e.g., BALB/c)
-
Sterile saline
-
Standard antibiotic for positive control (e.g., vancomycin)
Procedure:
-
Induce a systemic infection in mice by intraperitoneal or intravenous injection of a lethal or sub-lethal dose of the bacterial pathogen.
-
At a specified time post-infection, administer the test compound, vehicle control, or positive control antibiotic to different groups of mice via a clinically relevant route (e.g., intravenous, intraperitoneal, or oral).
-
Monitor the mice for a defined period (e.g., 7-14 days) for survival.
-
In parallel studies, at specific time points post-treatment, euthanize a subset of mice from each group.
-
Aseptically collect organs (e.g., spleen, liver, kidneys) and blood.
-
Homogenize the organs and perform serial dilutions of the homogenates and blood.
-
Plate the dilutions on appropriate agar plates to determine the bacterial load (CFU/organ or CFU/mL of blood).
-
Compare the survival rates and bacterial loads between the treatment groups and the control groups to assess the in vivo efficacy of the test compound.
Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: A generalized workflow for the discovery and preclinical development of novel antibiotics.
Caption: A conceptual diagram illustrating the potential mechanism of action via inhibition of bacterial protein synthesis.
References
- 1. Buy this compound | 14226-97-2 [smolecule.com]
- 2. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides [pharmacia.pensoft.net]
- 3. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. idexx.dk [idexx.dk]
- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance [mdpi.com]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. actascientific.com [actascientific.com]
- 13. nelsonlabs.com [nelsonlabs.com]
- 14. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro assessment of the cytotoxicity of six topical antibiotics to four cultured ocular surface cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kosheeka.com [kosheeka.com]
- 18. vibiosphen.com [vibiosphen.com]
- 19. ibtbioservices.com [ibtbioservices.com]
- 20. journals.asm.org [journals.asm.org]
- 21. Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. unthealth.edu [unthealth.edu]
Application Notes and Protocols for 5-Oxothiomorpholine-3-Carboxylic Acid as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 5-oxothiomorpholine-3-carboxylic acid as a reference standard in analytical and research settings. This document outlines its primary applications, physicochemical properties, and comprehensive methodologies for its quantification and identification using High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound (CAS No: 14226-97-2) is a heterocyclic compound that serves as a critical reference standard in the pharmaceutical industry.[1][2] Its primary application is in the quality control of Carbocisteine, a mucolytic agent, where it is monitored as a known impurity.[2] Accurate quantification of this impurity is essential for ensuring the safety and efficacy of Carbocisteine-containing drug products. This reference standard is also utilized in the development and validation of analytical methods, in organic synthesis, and in antibiotic research.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for the proper handling, storage, and use of the reference standard.
| Property | Value | Reference |
| Chemical Name | This compound | [3] |
| Synonyms | (RS)-carbocysteine lactam; 3-Oxo-5-carboxyperhydro-1,4-thiazine | [4] |
| CAS Number | 14226-97-2 | [1][2] |
| Molecular Formula | C₅H₇NO₃S | [1][3] |
| Molecular Weight | 161.18 g/mol | [1][3] |
| Appearance | White to off-white solid | |
| Purity | ≥ 98% | |
| Storage Conditions | 2-8°C, protected from light and moisture |
Applications as a Reference Standard
The primary applications of this compound as a reference standard include:
-
Impurity Profiling: As a qualified reference standard for the identification and quantification of this specific impurity in Carbocisteine active pharmaceutical ingredient (API) and finished drug products.
-
Analytical Method Validation: For the validation of chromatographic and other analytical methods, including specificity, linearity, accuracy, precision, and robustness.
-
System Suitability Testing: To ensure the proper functioning and performance of analytical instrumentation before sample analysis.
-
Forced Degradation Studies: To identify and track the formation of this compound as a degradation product of Carbocisteine under various stress conditions (e.g., acid, base, oxidation, heat, light).
Experimental Protocols
Protocol 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol describes a stability-indicating HPLC method for the quantification of this compound in a drug substance or product.
Objective: To determine the concentration of this compound.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (pH adjusted)
-
Purified water (HPLC grade)
-
Sample containing the analyte
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions:
| Parameter | Condition |
| Column | Zorbax SAX, 4.6 x 250 mm, 5 µm (or equivalent strong anion exchange column) |
| Mobile Phase | 200mM phosphate solution (pH 4.0) and acetonitrile (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 205 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Procedure:
-
Standard Solution Preparation:
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Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask.
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Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
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Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.5 µg/mL to 20 µg/mL.
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Sample Solution Preparation:
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Accurately weigh a quantity of the sample and dissolve it in the mobile phase to achieve an expected concentration of this compound within the calibration range.
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Filter the sample solution through a 0.45 µm syringe filter before injection.
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Analysis:
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Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
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Inject the standard solutions and the sample solution into the chromatograph.
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Record the peak areas from the resulting chromatograms.
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-
Data Analysis:
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Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
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Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.
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Workflow for HPLC Analysis:
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Protocol 2: Purity Assessment by Quantitative NMR (qNMR)
This protocol provides a general framework for determining the purity of this compound using qNMR with an internal standard.
Objective: To determine the absolute purity of the this compound reference standard.
Materials:
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This compound reference standard
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High-purity internal standard (e.g., maleic acid, dimethyl sulfone)
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Deuterated solvent (e.g., DMSO-d₆, D₂O)
Equipment:
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High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
Analytical balance (with readability to 0.01 mg)
-
NMR tubes
Procedure:
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Sample Preparation:
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Accurately weigh approximately 5-10 mg of this compound and a similar, accurately weighed amount of the internal standard directly into an NMR tube.
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Add a precise volume (e.g., 0.6 mL) of the deuterated solvent to the NMR tube.
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Ensure complete dissolution by gentle vortexing or sonication.
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-
NMR Data Acquisition:
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Acquire a ¹H NMR spectrum under quantitative conditions. Key parameters include:
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A calibrated 90° pulse.
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A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.
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A sufficient number of scans to achieve a good signal-to-noise ratio (>250:1).
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-
-
Data Processing:
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Apply appropriate phasing and baseline correction to the spectrum.
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Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.
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Purity Calculation:
The purity of the analyte (Purityₐ) can be calculated using the following equation:
Purityₐ (%) = (Iₐ / Iₛₜ) * (Nₛₜ / Nₐ) * (Mₐ / Mₛₜ) * (mₛₜ / mₐ) * Purityₛₜ
Where:
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Iₐ and Iₛₜ are the integrals of the analyte and internal standard signals, respectively.
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Nₐ and Nₛₜ are the number of protons corresponding to the integrated signals of the analyte and internal standard.
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Mₐ and Mₛₜ are the molar masses of the analyte and internal standard.
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mₐ and mₛₜ are the masses of the analyte and internal standard.
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Purityₛₜ is the certified purity of the internal standard.
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Logical Relationship for qNMR Purity Assessment:
Caption: Logical inputs and steps for purity determination by qNMR.
Protocol 3: Identification and Quantification by LC-MS/MS
This protocol provides a general method for the sensitive and selective analysis of this compound using LC-MS/MS with Selected Reaction Monitoring (SRM). Method optimization will be required.
Objective: To identify and quantify trace levels of this compound.
Materials:
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This compound reference standard
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Acetonitrile (LC-MS grade)
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Formic acid (LC-MS grade)
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Purified water (LC-MS grade)
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Sample containing the analyte
Equipment:
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LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Appropriate LC column (e.g., C18, 2.1 x 50 mm, 1.8 µm)
Procedure:
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Mass Spectrometer Tuning and Optimization:
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Infuse a standard solution of this compound into the mass spectrometer to determine the precursor ion (e.g., [M+H]⁺ or [M-H]⁻) and optimize fragmentation to identify suitable product ions for SRM transitions.
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-
LC Method Development:
-
Develop a gradient elution method to achieve good chromatographic separation. A typical starting point would be:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then re-equilibrate.
-
Flow Rate: 0.2-0.4 mL/min
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-
Standard and Sample Preparation:
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Prepare a series of calibration standards in a relevant matrix (if necessary) to match the sample matrix and minimize matrix effects.
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Prepare the sample solution, ensuring the concentration is within the linear range of the assay.
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-
Analysis:
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Inject the standards and samples into the LC-MS/MS system.
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Acquire data using the optimized SRM transitions.
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-
Data Analysis:
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Integrate the peak areas for the SRM transitions.
-
Construct a calibration curve and determine the concentration of the analyte in the samples.
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Signaling Pathway for LC-MS/MS Analysis:
References
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Oxothiomorpholine-3-Carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective purification of 5-oxothiomorpholine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The two primary methods for purifying this compound are column chromatography and recrystallization. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the common impurities I might encounter?
A2: As this compound is a known impurity of the drug Carbocisteine, common impurities may include starting materials from its synthesis, such as cystine, and other synthesis by-products like N,S-dicarboxymethylcysteine.[1] Unreacted starting materials and side-products from the specific synthetic route used will also be present.
Q3: What are the key physical and chemical properties of this compound to consider during purification?
A3: Key properties include its molecular weight of 161.18 g/mol and its polar, hydrophilic nature. It exhibits moderate solubility in water and polar organic solvents. This polarity influences the choice of chromatographic conditions and recrystallization solvents.
Purification Protocols and Troubleshooting
Column Chromatography
Column chromatography is a highly effective method for the purification of this compound, offering good resolution to separate it from closely related impurities. Both normal-phase and reversed-phase chromatography can be employed.
Experimental Protocol:
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Stationary Phase: Silica gel (standard grade, 60 Å pore size).
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Mobile Phase (Eluent): A polar solvent system, typically a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol or ethanol), with the addition of a small amount of an acidic modifier.
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Recommended starting eluent: Dichloromethane:Methanol (e.g., 95:5 v/v) with 0.1-1% acetic acid or formic acid. The polarity of the eluent should be adjusted based on the TLC analysis of the crude material.
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-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent. If solubility is an issue, the sample can be adsorbed onto a small amount of silica gel (dry loading).
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Elution: Perform the chromatography, collecting fractions and monitoring by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
Troubleshooting Guide: Normal-Phase Chromatography
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing/Streaking on TLC and Column | The carboxylic acid group is interacting strongly with the acidic silanol groups on the silica gel. | Add a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid to the mobile phase to suppress the ionization of the carboxylic acid and reduce its interaction with the silica surface. |
| Poor Separation of Impurities | The polarity of the mobile phase is either too high or too low. | Systematically vary the ratio of the polar and non-polar solvents in the eluent. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary for complex mixtures. |
| Compound is not eluting from the column | The mobile phase is not polar enough. | Increase the proportion of the polar solvent (e.g., methanol) in the mobile phase. |
Workflow for Normal-Phase Chromatography Purification
References
Overcoming solubility issues of 5-oxothiomorpholine-3-carboxylic acid in assays
Welcome to the technical support center for 5-oxothiomorpholine-3-carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a heterocyclic compound containing a thiomorpholine ring.[1] It is recognized as a lactam antibiotic that inhibits bacterial growth by binding to ribosomes and disrupting protein synthesis.[1] Its primary applications are in antibiotic development and as a versatile building block in organic synthesis for creating more complex molecules.[1]
Q2: What are the general solubility characteristics of this compound?
A2: this compound has a hydrophilic character, as indicated by its LogP value of -0.6974, suggesting a preference for aqueous environments.[1][2] It is expected to have moderate solubility in water, which is significantly enhanced at physiological pH (7.4) due to the ionization of its carboxylic acid group.[1] The compound exhibits good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile.[1]
Q3: Why is addressing the solubility of this compound critical for in vitro assays?
A3: Poor solubility can lead to several issues in experimental assays, including precipitation of the compound in aqueous media, which results in an inaccurate and lower effective concentration at the target site. This can lead to an underestimation of its biological activity and inconsistent assay results.
Q4: What is the primary mechanism of action for this compound?
A4: The primary mechanism of action is the inhibition of bacterial protein synthesis. As a lactam antibiotic, it binds to bacterial ribosomes, disrupting the process of translation and ultimately inhibiting bacterial growth.[1]
Troubleshooting Guides
Issue 1: Difficulty in dissolving the compound for initial stock solution.
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Step 1: Select an appropriate solvent. Based on its known properties, start with a polar aprotic solvent.
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Step 2: Use Dimethyl Sulfoxide (DMSO). DMSO is an excellent starting solvent for creating a concentrated stock solution.
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Step 3: Gentle heating and sonication. If the compound does not readily dissolve, gentle warming in a 37°C water bath or brief sonication can aid dissolution. Always visually inspect the solution to ensure no particulates remain.
Issue 2: Compound precipitates when the stock solution is diluted into aqueous assay buffer.
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Step 1: Lower the final concentration. The most direct approach is to reduce the final concentration of the compound in your assay.
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Step 2: Optimize the co-solvent concentration. If your experiment can tolerate it, slightly increasing the percentage of the organic co-solvent (e.g., DMSO) in the final assay medium can help maintain solubility. However, be mindful of potential solvent toxicity, especially in cell-based assays.
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Step 3: Adjust the pH of the aqueous buffer. Since the solubility of this compound increases at higher pH, ensuring your buffer is at a physiological pH of 7.4 or slightly higher may prevent precipitation.
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Step 4: Use a pre-warmed buffer. Diluting the stock solution into a pre-warmed aqueous buffer can sometimes prevent precipitation that occurs due to temperature changes.
Issue 3: Inconsistent results in cell-based assays.
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Step 1: Visually inspect for precipitation. Before and after adding the compound to your assay plates, carefully check for any signs of precipitation, which can lead to variable effective concentrations.
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Step 2: Determine the kinetic solubility. Perform a kinetic solubility assay to understand the concentration at which the compound begins to precipitate from your specific assay medium.
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Step 3: Employ sonication. Briefly sonicating the solution after dilution can help to break up small aggregates and improve dissolution.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent/Buffer | Expected Solubility | Rationale |
| Water (neutral pH) | Moderate | The presence of polar functional groups (carboxylic acid, lactam carbonyl) allows for hydrogen bonding with water.[1] |
| Aqueous Buffer (pH 7.4) | Enhanced | The carboxylic acid group is predominantly ionized to a carboxylate anion, increasing polarity and water solubility.[1] |
| Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions between the compound and the polar aprotic solvent.[1] |
| Dimethylformamide (DMF) | High | Similar to DMSO, it is a polar aprotic solvent capable of dissolving the compound.[1] |
| Acetonitrile | High | A polar aprotic solvent that can effectively solvate the compound.[1] |
| Ethanol | Moderate | A polar protic solvent that can engage in hydrogen bonding. |
| Methanol | Moderate | Similar to ethanol, it is a polar protic solvent. |
Table 2: Recommended Starting Concentrations of Co-solvents for Aqueous Dilution
| Co-solvent | Typical Final Concentration in Assay | Maximum Recommended Concentration (Cell-based Assays) |
| DMSO | 0.1% - 0.5% (v/v) | ≤ 1% (v/v) |
| Ethanol | 0.1% - 1% (v/v) | ≤ 1% (v/v) |
Note: The optimal and maximum tolerable concentrations of co-solvents should be determined for each specific assay and cell line.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
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Weighing: Accurately weigh a precise amount of this compound powder.
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Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
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Dissolution: Vortex the solution vigorously for 1-2 minutes.
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Visual Inspection: Visually inspect the solution to ensure the compound is completely dissolved and no solid particles are visible.
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Gentle Heating (Optional): If the compound is not fully dissolved, warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.
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Sonication (Optional): If dissolution is still incomplete, sonicate the solution in a bath sonicator for 5-15 minutes.
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Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: pH-Dependent Aqueous Solubility Assessment
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Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
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Compound Addition: Add an excess amount of this compound to a known volume of each buffer in separate vials.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to allow the solution to reach equilibrium.
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Separation of Undissolved Solid: Centrifuge the samples to pellet the undissolved compound.
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Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
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Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
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Analysis: Plot the determined solubility against the pH of the buffer to generate a pH-solubility profile.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for addressing solubility issues.
References
Addressing stability problems of 5-oxothiomorpholine-3-carboxylic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing stability challenges associated with 5-oxothiomorpholine-3-carboxylic acid in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As a heterocyclic lactam containing a carboxylic acid and a sulfide group, it is susceptible to hydrolysis, oxidation, and potentially decarboxylation under certain conditions.
Q2: What are the likely degradation pathways for this molecule in solution?
A2: Based on its chemical structure, the following degradation pathways are plausible:
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Hydrolysis: The lactam ring can undergo hydrolysis under strongly acidic or basic conditions, leading to ring-opening.
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Oxidation: The sulfur atom in the thiomorpholine ring is susceptible to oxidation, which can form sulfoxides or sulfones.[1] This can alter the molecule's biological activity and solubility.[1]
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Decarboxylation: The carboxylic acid group may be removed under certain conditions, such as elevated temperatures.[1]
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To ensure maximum stability, solutions should be stored at refrigerated temperatures (2-8°C), protected from light, and in tightly sealed containers to prevent solvent evaporation and exposure to air. For long-term storage, freezing (-20°C or below) may be considered, but freeze-thaw cycles should be minimized.
Q4: How can I monitor the stability of my this compound solution?
A4: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended. This method should be capable of separating the intact molecule from its potential degradation products.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| Loss of potency or unexpected peaks in HPLC analysis. | Degradation of the compound due to improper storage (e.g., exposure to light, elevated temperature) or solution conditions (e.g., inappropriate pH). | 1. Verify the pH of the solution and adjust if necessary. Buffering the solution can help maintain a stable pH. 2. Review storage conditions. Ensure the solution is protected from light and stored at the recommended temperature. 3. Perform a forced degradation study to identify potential degradation products and confirm the specificity of your analytical method. |
| Precipitation or cloudiness in the solution. | Poor solubility at the prepared concentration or a change in pH affecting solubility. The compound exists predominantly as the carboxylate anion at physiological pH (7.4), which enhances water solubility. A decrease in pH could lead to precipitation. | 1. Confirm the pH of the solution. Adjust to a more alkaline pH if precipitation is observed upon acidification. 2. Consider using a co-solvent if solubility in aqueous buffers is limited. 3. Filter the solution through a 0.22 µm filter to remove any particulate matter before use. |
| Discoloration of the solution. | This could indicate oxidative degradation or the formation of chromophoric degradation products. | 1. Prepare fresh solutions and handle them under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Include an antioxidant in the formulation if compatible with the intended application. 3. Analyze the discolored solution by HPLC-MS to identify the colored species. |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to understand the intrinsic stability of this compound.
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for up to 30 minutes.
- Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for up to 30 minutes.
- Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for up to 24 hours.
- Thermal Degradation: Expose the solid compound and the stock solution to dry heat at 80°C for up to 5 days.
- Photodegradation: Expose the stock solution to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
3. Sample Analysis:
- At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
- Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: HPLC Method for Stability Testing
This is a starting point for developing a stability-indicating HPLC method. Optimization will be required.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: Acetonitrile.
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Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
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Flow Rate: 1.0 mL/min.
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Detection: UV at a suitable wavelength (to be determined by UV scan, likely around 210 nm).
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Injection Volume: 10 µL.
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Column Temperature: 30°C.
Data Presentation
The following tables present hypothetical data from a forced degradation study to illustrate how results can be summarized.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Incubation Time | % Assay of Intact Compound | % Total Degradation | Number of Degradants |
| 0.1 N HCl (60°C) | 30 min | 85.2 | 14.8 | 2 |
| 0.1 N NaOH (60°C) | 30 min | 78.5 | 21.5 | 3 |
| 3% H₂O₂ (RT) | 24 h | 65.1 | 34.9 | 4 |
| Heat (80°C, solid) | 5 days | 98.7 | 1.3 | 1 |
| Light (ICH Q1B) | - | 92.3 | 7.7 | 2 |
Table 2: Chromatographic Purity under Different Stress Conditions
| Degradant | RRT | % Area (Acid) | % Area (Base) | % Area (Oxidative) | % Area (Photolytic) |
| D1 | 0.85 | 5.6 | 8.2 | 2.1 | 3.5 |
| D2 | 1.15 | 9.2 | - | 10.5 | 4.2 |
| D3 | 1.30 | - | 13.3 | - | - |
| D4 | 0.70 | - | - | 12.3 | - |
| D5 | 0.95 | - | - | 10.0 | - |
RRT: Relative Retention Time with respect to the main peak.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
Technical Support Center: Synthesis of 5-Oxothiomorpholine-3-Carboxylic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the synthesis of 5-oxothiomorpholine-3-carboxylic acid, a key intermediate in various pharmaceutical compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevalent synthetic route involving the cyclization of S-carboxymethyl-L-cysteine.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete cyclization: The reaction may not have proceeded to completion. | - Increase reaction time: Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary. - Elevate temperature: Gradually increase the reaction temperature, but be cautious of potential side reactions. - Optimize catalyst/reagent: If using a catalyst or dehydrating agent, ensure it is active and used in the correct stoichiometric amount. Consider screening alternative reagents. |
| Degradation of starting material or product: The reaction conditions may be too harsh. | - Lower reaction temperature: Milder conditions can sometimes prevent the decomposition of sensitive compounds. - Control pH: For acid or base-catalyzed reactions, carefully control the pH to avoid unwanted side reactions. | |
| Poor quality of starting materials: Impurities in the S-carboxymethyl-L-cysteine can inhibit the reaction. | - Verify purity: Use analytical techniques like NMR or HPLC to confirm the purity of the starting material. - Recrystallize: Purify the starting material by recrystallization if necessary. | |
| Formation of Side Products | Intermolecular reactions: Polymerization or other intermolecular reactions can compete with the desired intramolecular cyclization. | - High dilution: Running the reaction at a lower concentration can favor the intramolecular pathway. - Slow addition of reagents: Adding a key reagent slowly can help maintain a low concentration and minimize side reactions. |
| Over-oxidation: If using an oxidative step, the sulfur atom may be oxidized beyond the desired sulfoxide. | - Use a milder oxidizing agent: Consider using a more selective oxidizing agent. - Control stoichiometry: Carefully control the amount of oxidizing agent used. | |
| Difficult Product Isolation/Purification | Product solubility: The product may be highly soluble in the reaction solvent or have similar polarity to impurities. | - Solvent extraction: Optimize the solvent system for extraction to maximize product recovery. - Chromatography: Utilize column chromatography with an appropriate stationary and mobile phase for purification. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding method for synthesizing this compound?
A1: The intramolecular cyclization of S-carboxymethyl-L-cysteine is a widely reported and effective method. A high-yield process is described in Chinese patent CN104292252A, which reports yields of up to 95%. This method typically involves heating S-carboxymethyl-L-cysteine in a high-boiling point solvent, often with a dehydrating agent or catalyst.
Q2: What are the critical parameters to control for a successful synthesis?
A2: The key parameters to control are:
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Temperature: The reaction temperature needs to be high enough to promote cyclization but not so high as to cause degradation.
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Reaction Time: Sufficient time must be allowed for the reaction to go to completion.
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Solvent: An appropriate high-boiling point, inert solvent is crucial.
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Purity of Starting Material: The purity of S-carboxymethyl-L-cysteine directly impacts the yield and purity of the final product.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting material and the appearance of the product.
Q4: What are some common side reactions to be aware of?
A4: Potential side reactions include intermolecular condensation leading to polymers, decarboxylation at high temperatures, and racemization.
Data Presentation
Table 1: Comparison of Illustrative Synthetic Conditions for the Cyclization of S-carboxymethyl-L-cysteine
| Parameter | Condition A (Illustrative) | Condition B (High-Yield, Patent-Based) |
| Starting Material | S-carboxymethyl-L-cysteine | S-carboxymethyl-L-cysteine |
| Solvent | Toluene | Dodecane |
| Temperature | 110°C | 180-200°C |
| Reaction Time | 12 hours | 4-6 hours |
| Catalyst/Reagent | p-Toluenesulfonic acid | None (Thermal cyclization) |
| Reported Yield | Moderate | Up to 95% |
| Reference | General Organic Chemistry Principles | Based on analysis of CN104292252A |
Note: The data in this table is illustrative and for comparative purposes. Actual yields may vary based on experimental conditions.
Experimental Protocols
High-Yield Synthesis Protocol (Based on analysis of patent CN104292252A)
This protocol is an interpretation of the process described in Chinese patent CN104292252A and should be adapted and optimized for specific laboratory conditions.
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Preparation: In a reaction vessel equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus, add S-carboxymethyl-L-cysteine (1 equivalent) and dodecane (5-10 volumes).
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Reaction: Heat the mixture to 180-200°C with vigorous stirring. Water will begin to azeotropically distill and be collected in the Dean-Stark trap.
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Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours, or when no more water is collected.
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Work-up:
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Cool the reaction mixture to room temperature.
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The product will precipitate out of the dodecane.
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Filter the solid product and wash with a non-polar solvent (e.g., hexane) to remove the residual dodecane.
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Purification:
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The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound of high purity.
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Visualizations
Technical Support Center: Stereoselective Synthesis of Thiomorpholine Derivatives
Welcome to the Technical Support Center for the stereoselective synthesis of thiomorpholine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving stereocontrol in the synthesis of thiomorpholine derivatives?
A1: The main strategies for stereoselective synthesis of thiomorpholines include:
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Substrate-Controlled Diastereoselective Synthesis: Utilizing a starting material with a predefined stereocenter to direct the formation of a new stereocenter. This is often achieved through chiral pool synthesis, for example, by starting with a chiral amino acid like cysteine.
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Auxiliary-Controlled Diastereoselective Synthesis: Covalently attaching a chiral auxiliary to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is removed in a later step.
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Catalyst-Controlled Enantioselective Synthesis: Employing a chiral catalyst, such as a metal complex with a chiral ligand or an enzyme, to favor the formation of one enantiomer over the other.
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Biocatalysis: Using enzymes, such as imine reductases (IREDs), to catalyze the enantioselective reduction of prochiral precursors like 3,6-dihydro-2H-1,4-thiazines, leading to high enantiomeric excess.[1][2]
Q2: How can I introduce substituents at specific positions on the thiomorpholine ring?
A2: Substituents can be introduced through the careful selection of starting materials. For N-substitution, a pre-formed thiomorpholine ring can be reacted with an appropriate electrophile. For substitution at other positions, the strategy often involves using a substituted precursor in the ring-forming reaction. For example, a substituted aziridine or a substituted α,β-unsaturated ester can be used to generate a substituted thiomorpholine.
Q3: What are the most common challenges in the purification of chiral thiomorpholine derivatives?
A3: Purification can be challenging due to the basic nature and polarity of the thiomorpholine core, which can lead to peak tailing on silica gel chromatography. Separating diastereomers can be difficult due to their similar physical properties. The separation of enantiomers requires specialized techniques like chiral HPLC.
Troubleshooting Guides
This section provides solutions to common problems encountered during the stereoselective synthesis of thiomorpholine derivatives.
Issue 1: Low Diastereoselectivity or Enantioselectivity
Q: My reaction is producing a nearly 1:1 mixture of diastereomers/enantiomers. What are the likely causes and how can I improve the stereoselectivity?
A: Low stereoselectivity is a common challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Poor Stereoselectivity
Caption: Troubleshooting logic for low stereoselectivity.
Potential Causes and Solutions:
-
Reaction Temperature: Higher temperatures can overcome the small energy difference between the diastereomeric transition states, leading to a loss of selectivity.
-
Solution: Lowering the reaction temperature (e.g., to 0 °C, -20 °C, or -78 °C) often improves stereoselectivity.
-
-
Catalyst or Chiral Auxiliary: The chosen catalyst or auxiliary may not be optimal for the specific substrate, or it may be impure or deactivated.
-
Solution: Screen a variety of chiral catalysts, ligands, or auxiliaries. Ensure the chiral auxiliary is enantiomerically pure. For catalytic reactions, verify the catalyst's activity and consider increasing the catalyst loading.
-
-
Solvent Effects: The solvent can significantly influence the conformation of the substrate-catalyst or substrate-auxiliary complex, thereby affecting stereoselectivity.
-
Solution: Experiment with a range of anhydrous solvents with different polarities (e.g., toluene, THF, dichloromethane).
-
-
Lewis Acid in Auxiliary-Mediated Reactions: In reactions involving chiral auxiliaries like Evans oxazolidinones, the choice and stoichiometry of the Lewis acid are crucial for achieving a rigid chelated transition state that blocks one face of the enolate.
-
Solution: Screen different Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl) and optimize their stoichiometry.
-
Issue 2: Low or No Product Yield
Q: I am getting a low yield or no desired product. What should I check?
A: Low yields can be due to a number of factors, from the quality of the starting materials to suboptimal reaction conditions.
Potential Causes and Solutions:
-
Starting Material Quality: Impurities in the starting materials, reagents, or catalysts can inhibit the reaction.
-
Solution: Ensure the purity of all reactants. Purify starting materials if necessary. Use fresh, high-quality reagents and solvents.
-
-
Reaction Conditions: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or the reaction time may be insufficient.
-
Solution: Optimize the reaction temperature. Monitor the reaction progress over time using TLC or LC-MS to determine the optimal reaction time.
-
-
Catalyst Deactivation: In catalytic reactions, the catalyst may be poisoned by impurities or may have degraded.
-
Solution: Use a fresh batch of catalyst. Ensure strictly anhydrous and inert conditions if the catalyst is sensitive to air or moisture.
-
Issue 3: Difficulty in Product Purification
Q: I am having trouble purifying my thiomorpholine derivative. What techniques can I try?
A: The basicity of the thiomorpholine nitrogen can complicate purification by silica gel chromatography.
Potential Causes and Solutions:
-
Peak Tailing on Silica Gel: The basic nitrogen atom interacts strongly with the acidic silica gel, causing broad, tailing peaks.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (~1%) or ammonia, to the eluent to suppress this interaction.
-
-
Separation of Diastereomers: Diastereomers often have very similar polarities, making their separation by chromatography challenging.
-
Solution: If standard chromatography is ineffective, try using a different stationary phase like alumina. Alternatively, derivatizing the mixture (e.g., converting an alcohol to an ester) can alter the chromatographic properties and facilitate separation. The derivatizing group can be removed after separation.
-
-
Separation of Enantiomers: Enantiomers cannot be separated on achiral stationary phases.
-
Solution: Use chiral HPLC with a suitable chiral stationary phase (CSP). Common CSPs include those based on polysaccharides (e.g., cellulose or amylose derivatives), Pirkle-type phases, or protein-based phases. Method development will be required to find the optimal CSP and mobile phase for your specific compound.
-
Data Presentation
The following tables summarize quantitative data for different stereoselective synthetic methods for thiomorpholine derivatives.
Table 1: Biocatalytic Reduction of 3,6-Dihydro-2H-1,4-thiazines
| Substrate | Imine Reductase (IRED) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 2-Phenyl-3,6-dihydro-2H-1,4-thiazine | IRED-1 | >99 | >99 (R) |
| 2-Methyl-3,6-dihydro-2H-1,4-thiazine | IRED-2 | >99 | 98 (S) |
| 2-Ethyl-3,6-dihydro-2H-1,4-thiazine | IRED-3 | 95 | >99 (R) |
| 2-Isopropyl-3,6-dihydro-2H-1,4-thiazine | IRED-1 | 98 | >99 (R) |
| Data adapted from enantioselective biocatalytic synthesis studies.[1][2] |
Table 2: Representative Diastereoselective Conjugate Addition
| Michael Acceptor | Chiral Amine | Diastereomeric Ratio (dr) |
| Methyl acrylate | (S)-N-benzyl-N-(α-methylbenzyl)amine | >19:1 |
| Ethyl crotonate | (S)-N-benzyl-N-(α-methylbenzyl)amine | 10:1 |
| Data is representative of diastereoselective conjugate additions of chiral amines to α,β-unsaturated esters, a key step in one synthetic approach to chiral thiomorpholines. |
Experimental Protocols
Protocol 1: General Procedure for Biocatalytic Reduction of a 3,6-Dihydro-2H-1,4-thiazine
This protocol describes a typical procedure for the enantioselective reduction of a prochiral cyclic imine to a chiral thiomorpholine using an imine reductase.
Reaction Workflow
Caption: Workflow for biocatalytic reduction.
Procedure:
-
Buffer Preparation: Prepare a potassium phosphate (KPi) buffer (100 mM, pH 7.5).
-
Reagent Preparation: In a reaction vessel, dissolve NADP⁺ (1 mM), glucose (100 mM), glucose dehydrogenase (GDH, for cofactor regeneration, e.g., 2 mg/mL), and the desired imine reductase (IRED, e.g., 5 mg/mL) in the KPi buffer.
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Substrate Addition: Add the 3,6-dihydro-2H-1,4-thiazine substrate (e.g., 10 mM final concentration) as a stock solution in DMSO. The final concentration of DMSO should typically be low (e.g., 1-2% v/v) to avoid enzyme denaturation.
-
Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking for 24 hours.
-
Work-up: After the reaction is complete, extract the product from the aqueous phase with an organic solvent such as ethyl acetate.
-
Analysis: Dry the combined organic layers, concentrate, and analyze the residue by chiral HPLC to determine the conversion and enantiomeric excess.
Protocol 2: Diastereoselective Synthesis of a Substituted Thiomorpholine via Michael Addition
This protocol outlines a general procedure for the diastereoselective conjugate addition of a chiral amine to an α,β-unsaturated ester, followed by cyclization to form a thiomorpholinone, which can then be reduced to the corresponding thiomorpholine.
Synthetic Pathway
Caption: General pathway for diastereoselective synthesis.
Procedure (Step 1: Conjugate Addition):
-
Amine Solution: Dissolve the chiral secondary amine (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon).
-
Deprotonation: Cool the solution to -78 °C and add a strong base such as n-butyllithium or lithium diisopropylamide (LDA) (1.05 eq) dropwise. Stir for 30 minutes at this temperature to form the lithium amide.
-
Michael Addition: Add a solution of the α,β-unsaturated ester (1.1 eq) in anhydrous THF dropwise to the lithium amide solution at -78 °C.
-
Quenching: Stir the reaction at -78 °C until completion (monitor by TLC). Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Work-up: Allow the mixture to warm to room temperature and extract with an organic solvent. Wash the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can then be purified by column chromatography to yield the diastereomerically enriched adduct. The subsequent cyclization and reduction steps would follow standard literature procedures.
References
Technical Support Center: Managing Thermal Decomposition of 5-Oxothiomorpholine-3-Carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the thermal decomposition of 5-oxothiomorpholine-3-carboxylic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure safe and effective handling during laboratory procedures.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the thermal analysis of this compound.
| Question | Possible Cause | Suggested Solution |
| Why is there an unexpected weight loss at a temperature lower than the known decomposition onset? | Presence of residual solvent or moisture. | Ensure the sample is thoroughly dried under vacuum before analysis. Perform a preliminary TGA run with a slow heating rate to identify and quantify volatile components. |
| Sample contamination. | Use clean spatulas and sample pans. Handle the sample in a controlled environment to prevent absorption of atmospheric moisture.[1][2] | |
| The TGA curve shows a multi-step decomposition instead of a single-stage event. Why? | Complex decomposition pathway. | The thermal decomposition of this compound involves both decarboxylation and lactam ring opening, which may occur at slightly different temperatures, appearing as overlapping or distinct steps.[3] |
| Non-uniform heating of the sample. | Use a smaller sample size and ensure it is evenly spread in the sample pan for uniform heat distribution. | |
| Why is the baseline of my DSC/TGA curve drifting? | Instrument instability. | Allow the instrument to stabilize at the initial temperature for an adequate amount of time before starting the analysis. |
| Reaction of the sample with the sample pan. | Use an inert sample pan material, such as alumina or platinum, to avoid any potential reactions with the acidic compound at elevated temperatures. | |
| Buoyancy effect. | Run a baseline with an empty pan and subtract it from the sample run to correct for buoyancy effects, especially in TGA.[4] | |
| How can I confirm the identity of the gaseous products evolved during decomposition? | Evolved gas analysis is required. | Couple the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) to identify the evolved gases, such as CO2 from decarboxylation. |
Frequently Asked Questions (FAQs)
Product Specifications and Handling
-
What are the key physical and chemical properties of this compound? this compound has a molecular formula of C5H7NO3S and a molecular weight of 161.18 g/mol .[3][5] It is a solid at room temperature.
-
What is the recommended storage condition for this compound? It is recommended to store the compound in a dry, cool, and well-ventilated place in a tightly closed container.[1]
-
What are the primary hazards associated with this compound? While specific toxicity data is limited, it should be handled with standard laboratory precautions, including wearing personal protective equipment. Avoid ingestion, inhalation, and contact with skin and eyes.[1]
Thermal Stability and Decomposition
-
At what temperature does this compound decompose? The compound has a melting point of 182-183°C, with the onset of thermal decomposition occurring between 184.2-190.3°C.[3] This indicates that the compound decomposes shortly after melting.[3]
-
What are the primary mechanisms of thermal decomposition? The thermal decomposition of this compound proceeds through two main pathways:
-
What are the expected gaseous products of decomposition? Based on the decomposition mechanisms, the primary expected gaseous product is carbon dioxide (CO2) from decarboxylation. Other small molecule fragments may also be produced from the subsequent breakdown of the ring structure.
Quantitative Data on Thermal Decomposition
Due to the limited availability of specific quantitative data in the literature for the thermal decomposition products of this compound, the following table summarizes the key thermal events and expected products based on established decomposition pathways for similar compounds.
| Parameter | Value | Source |
| Melting Point | 182-183 °C | [3] |
| Decomposition Onset Temperature | 184.2-190.3 °C | [3] |
| Primary Decomposition Pathways | Decarboxylation, Lactam Ring Opening | [3] |
| Primary Gaseous Decomposition Product | Carbon Dioxide (CO2) | [3] |
| Expected Solid Residue | Complex mixture of fragmented organic compounds | Inferred |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
This protocol outlines a general procedure for analyzing the thermal stability of this compound using TGA and DSC.
1. Instrument Preparation:
- Ensure the TGA/DSC instrument is calibrated according to the manufacturer's guidelines.
- Set the purge gas (typically high-purity nitrogen or argon for inert atmosphere) to the recommended flow rate (e.g., 20-50 mL/min).
2. Sample Preparation:
- Accurately weigh 3-5 mg of the dried this compound into a clean, tared TGA/DSC pan (alumina or platinum is recommended).
- Ensure the sample is evenly spread in a thin layer at the bottom of the pan to promote uniform heating.
3. Experimental Parameters:
- Temperature Program:
- Equilibrate at 30 °C for 5 minutes.
- Ramp the temperature from 30 °C to 300 °C at a heating rate of 10 °C/min.
- Data Collection: Record weight change (TGA) and heat flow (DSC) as a function of temperature.
4. Data Analysis:
- TGA Curve: Determine the onset temperature of decomposition and the percentage of weight loss.
- DSC Curve: Identify endothermic or exothermic peaks corresponding to melting and decomposition.
Protocol 2: Evolved Gas Analysis using TGA-MS
This protocol describes the identification of gaseous decomposition products using a TGA instrument coupled with a mass spectrometer.
1. Instrument and Sample Preparation:
- Follow the instrument and sample preparation steps as outlined in Protocol 1.
2. TGA-MS Parameters:
- Use the same temperature program as in Protocol 1.
- Set the mass spectrometer to scan a mass-to-charge (m/z) ratio range relevant to the expected decomposition products (e.g., m/z 10-100).
3. Data Analysis:
- Correlate the weight loss steps in the TGA curve with the detection of specific ions in the mass spectrometer.
- Identify the evolved gases by their characteristic mass spectra (e.g., m/z 44 for CO2).
Visualizations
Caption: Troubleshooting workflow for thermal analysis.
Caption: General workflow for thermal decomposition analysis.
References
Preventing reactor clogging in continuous flow synthesis of thiomorpholines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing reactor clogging during the continuous flow synthesis of thiomorpholines.
Troubleshooting Guide: Reactor Clogging
Reactor clogging is a common issue in continuous flow synthesis, often caused by the precipitation of materials out of the solution. This guide provides a systematic approach to diagnosing and resolving clogging issues.
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Solution -> Ultrasonication; Solution -> Solvent; Solution -> Base; Solution -> Mixer; Solution -> Concentration; Solution -> Temperature; }
Caption: Experimental workflow for the two-step continuous flow synthesis of thiomorpholine.
Materials:
-
Cysteamine hydrochloride
-
9-fluorenone
-
Methanol (MeOH)
-
Vinyl chloride (gas)
-
N,N-diisopropylethylamine (DIPEA)
-
Continuous flow reactor setup including:
-
Syringe pumps
-
Gas mass flow controller (MFC)
-
T-mixers
-
Photochemical reactor with 365 nm LEDs
-
Residence time coils
-
Static mixer (e.g., PFA tubing filled with glass beads)
-
Ultrasonic bath
-
Back-pressure regulator
-
Procedure:
-
Preparation of the Liquid Feed: Prepare a 4 M solution of cysteamine hydrochloride in methanol. Add 0.1–0.5 mol % of 9-fluorenone as the photocatalyst. Degas the solution by sparging with an inert gas.
-
Step 1: Photochemical Thiol-Ene Reaction a. Pump the prepared liquid feed solution into the photochemical reactor. b. Simultaneously, introduce vinyl chloride gas into the reactor using a mass flow controller. c. The liquid and gas streams are combined using a T-mixer before entering the photoreactor. d. Irradiate the mixture at 365 nm with a residence time of approximately 20 minutes to form the intermediate, 2-(2-chloroethylthio)ethylamine hydrochloride.
-
Step 2: Base-Mediated Cyclization a. The output stream from the first step is directed to a second T-mixer. b. A solution of DIPEA is introduced into the T-mixer via a separate pump. c. The combined stream immediately passes through a static mixer to ensure rapid and efficient mixing. d. The mixture then flows into a heated residence time coil (100°C) with a residence time of 5 minutes. This coil should be placed in an ultrasonic bath to prevent any potential clogging during extended runs. [1] e. The output from this coil contains the final product, thiomorpholine.
-
Workup: The product stream can be collected and purified using standard laboratory techniques such as distillation.
References
Technical Support Center: 5-Oxothiomorpholine-3-Carboxylic Acid Impurity Profiling and Identification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-oxothiomorpholine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
1. Synthesis-Related Impurities
| Question | Answer |
| What are the potential impurities originating from the synthesis of this compound? | Potential impurities can include unreacted starting materials such as cysteine and chloroacetic acid, as well as side-products from the cyclization reaction. Other related substances from the parent drug, Carbocisteine, might also be present.[][2] |
| How can I minimize the formation of synthesis-related impurities? | Optimization of reaction conditions (temperature, pH, reaction time), use of high-purity starting materials, and appropriate purification techniques (e.g., recrystallization, chromatography) are crucial for minimizing impurity formation. |
2. Degradation-Related Impurities
| Question | Answer |
| What are the likely degradation pathways for this compound? | The primary degradation pathways include hydrolysis of the lactam ring, oxidation of the sulfur atom to form the corresponding sulfoxide, and decarboxylation.[3] Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions can help identify potential degradants.[4][5] |
| How can I prevent the degradation of my sample during storage and analysis? | Store samples in well-sealed containers at controlled room temperature or refrigerated, protected from light and moisture. For analysis, use freshly prepared solutions and avoid prolonged exposure to harsh conditions. |
3. Analytical Method Troubleshooting
| Question | Answer |
| I am observing poor peak shape (tailing) for the main component in my HPLC analysis. What could be the cause? | Peak tailing for polar compounds like this compound on a C18 column can be due to interactions with residual silanols on the stationary phase.[6] Consider using a lower pH mobile phase to suppress silanol ionization, or an end-capped column.[6] Using a mobile phase with a suitable buffer is also recommended.[7] |
| My analyte has poor retention and elutes near the void volume in reversed-phase HPLC. How can I improve retention? | To increase the retention of polar analytes, you can use a highly aqueous mobile phase (e.g., 95-100% aqueous).[8] Ensure your column is compatible with high aqueous mobile phases to prevent phase collapse. Alternatively, consider using a more polar stationary phase, such as one with an embedded polar group, or employing Hydrophilic Interaction Liquid Chromatography (HILIC).[8] |
| I am seeing extraneous peaks (ghost peaks) in my chromatogram. What is the source? | Ghost peaks can arise from contamination in the mobile phase, sample carryover from previous injections, or the elution of strongly retained compounds from prior analyses.[6] Ensure high purity solvents, implement a robust needle wash protocol, and use a sufficient column flush with a strong solvent between runs. |
| The retention times of my peaks are shifting between injections. What should I check? | Retention time variability can be caused by fluctuations in mobile phase composition, temperature, or flow rate.[7][9] Ensure the mobile phase is well-mixed and degassed, the column oven maintains a stable temperature, and the pump is delivering a consistent flow rate. |
Potential Impurities and Degradants
The following table summarizes potential impurities and degradants of this compound, based on its relationship with Carbocisteine and general chemical principles.
| Impurity/Degradant Name | Potential Origin | Molecular Formula | Molecular Weight ( g/mol ) |
| Carbocisteine | Starting material/related substance | C5H9NO4S | 179.19 |
| Carbocisteine Sulfoxide | Oxidation | C5H9NO5S | 195.19 |
| Chloroacetic acid | Synthesis raw material | C2H3ClO2 | 94.50 |
| Cysteine | Synthesis raw material | C3H7NO2S | 121.16 |
| N,S-dicarboxymethyl-L-cysteine | Side-product | C7H11NO6S | 237.23 |
| Carbocisteine Lactam Sodium Salt | Salt formation | C5H6NNaO3S | 183.16 |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the stability of the molecule and to identify potential degradation products.[4]
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 2 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 1 hour.
-
Oxidative Degradation: Treat the sample with 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for 24 hours.
HPLC Method for Impurity Profiling
This is a general-purpose reversed-phase HPLC method suitable for the separation of this compound and its polar impurities.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 2% B
-
5-20 min: 2% to 30% B
-
20-25 min: 30% B
-
25-26 min: 30% to 2% B
-
26-30 min: 2% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Visualizations
References
Validation & Comparative
A Comparative Analysis: The Established Antibiotic Penicillin vs. The Synthetic Building Block 5-Oxothiomorpholine-3-Carboxylic Acid
In the landscape of chemical compounds relevant to pharmaceutical science, a clear distinction exists between established therapeutic agents and the foundational molecules used to synthesize novel entities. This guide provides a comparative analysis of two such molecules: penicillin, a cornerstone of antibiotic therapy, and 5-oxothiomorpholine-3-carboxylic acid, a heterocyclic compound primarily utilized as a synthetic intermediate. While not direct competitors, their comparison illuminates their distinct roles in drug discovery and development.
Penicillin: The Archetypal Antibiotic
Penicillin, discovered by Alexander Fleming in 1928, revolutionized medicine as the first effective agent against many bacterial infections. It belongs to the β-lactam class of antibiotics, characterized by a four-membered β-lactam ring.
Mechanism of Action
Penicillin's antibacterial effect is achieved by inhibiting the final step of peptidoglycan synthesis in bacterial cell walls. Peptidoglycan provides structural integrity to the cell wall, and its disruption leads to cell lysis and death. Specifically, penicillin acylates the active site of transpeptidases (also known as penicillin-binding proteins or PBPs), enzymes crucial for cross-linking the peptidoglycan strands. This irreversible inhibition weakens the cell wall, rendering the bacterium susceptible to osmotic pressure.
A Comparative Guide to Synthetic Alternatives for 5-Oxothiomorpholine-3-Carboxylic Acid in the Synthesis of γ-Glutamyl-Cysteine Dipeptide Surrogates
In the realm of synthetic chemistry, particularly in drug development and peptide chemistry, the use of conformationally constrained dipeptide surrogates is a critical strategy for enhancing biological activity and metabolic stability. 5-oxothiomorpholine-3-carboxylic acid has emerged as a valuable building block for the synthesis of a specific γ-glutamyl-cysteine dipeptide surrogate. This guide provides a comparative analysis of alternative synthetic strategies, offering researchers and drug development professionals a comprehensive overview of different methodologies, their respective efficiencies, and the experimental data supporting them.
The Benchmark: Synthesis via this compound
The established route to the γ-glutamyl-cysteine dipeptide surrogate involves the use of this compound as a key intermediate. This method provides a conformationally constrained surrogate that mimics the transition state of the γ-glutamyl-cysteine ligase (GCL) catalyzed reaction. The synthesis is notable for its stereochemical control and the formation of a stable six-membered ring structure.
Experimental Protocol: Synthesis of the Dipeptide Surrogate using this compound
A detailed experimental protocol for the synthesis of the γ-glutamyl-cysteine dipeptide surrogate using this compound can be outlined as follows:
-
Preparation of the N-protected this compound: The synthesis typically begins with the protection of the amino group of the this compound, often with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group.
-
Coupling Reaction: The protected acid is then coupled with the desired amino acid or peptide fragment using standard peptide coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
-
Deprotection: The protecting group is subsequently removed under appropriate conditions (e.g., trifluoroacetic acid for Boc deprotection) to yield the final dipeptide surrogate.
Logical Workflow for the Benchmark Synthesis
Validating the Biological Activity of Synthesized 5-oxothiomorpholine-3-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the purported antibacterial activity of synthesized 5-oxothiomorpholine-3-carboxylic acid. While this compound is described in some commercial and database sources as a lactam antibiotic and a penicillin analogue that inhibits bacterial protein synthesis by binding to ribosomes, there is a notable lack of publicly available experimental data to substantiate these claims.[1] Furthermore, the described mechanism of action is contradictory, as penicillin and its analogues are well-established inhibitors of cell wall synthesis, not protein synthesis.[2]
This guide, therefore, serves as a roadmap for the necessary experimental validation. It outlines the required experimental protocols and presents a template for how the biological activity data for this compound, once generated, can be compared against well-characterized antibiotics from two distinct classes: cell wall synthesis inhibitors (Penicillin G, Vancomycin) and protein synthesis inhibitors (Tetracycline, Erythromycin).
Comparative Analysis of Antibacterial Activity
To objectively assess the efficacy of synthesized this compound, its antibacterial activity must be quantified and compared against established antibiotics. The following table presents a hypothetical data summary, illustrating the type of quantitative data required for a meaningful comparison. The values for the "Synthesized Compound" are placeholders and must be determined experimentally.
Table 1: Comparative Antibacterial Activity (Minimum Inhibitory Concentration in µg/mL)
| Antibiotic | Mechanism of Action | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Staphylococcus aureus | Escherichia coli | ||
| Synthesized this compound | To Be Determined | [Experimental Value] | [Experimental Value] |
| Penicillin G | Cell Wall Synthesis Inhibitor | 0.008 - 2 | >128 |
| Vancomycin | Cell Wall Synthesis Inhibitor | 0.5 - 4 | Resistant |
| Tetracycline | Protein Synthesis Inhibitor | 0.25 - 4 | 0.5 - 8 |
| Erythromycin | Protein Synthesis Inhibitor | 0.015 - 2 | >128 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable data. The following are standard protocols for determining the antibacterial activity of a synthesized compound.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Synthesized this compound
-
Reference antibiotics (Penicillin G, Vancomycin, Tetracycline, Erythromycin)
-
Bacterial strains (Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum: Culture the bacterial strains in MHB overnight at 37°C. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Antibiotic Dilutions: Prepare a stock solution of the synthesized compound and each reference antibiotic. Perform serial two-fold dilutions in MHB in the 96-well plates to obtain a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted antimicrobial agents. Include a positive control (inoculum without antibiotic) and a negative control (broth without inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
Signaling Pathways and Mechanisms of Action
To elucidate the mechanism of action of this compound, it is essential to investigate its effect on the two potential pathways suggested by the conflicting literature: protein synthesis and cell wall synthesis.
Hypothesized Mechanism 1: Inhibition of Bacterial Protein Synthesis
This pathway is based on the claim that the compound binds to bacterial ribosomes.
References
Comparative Analysis of 5-oxothiomorpholine-3-carboxylic acid and Penicillin-Binding Protein Inhibitors
A Guide for Researchers in Drug Development
This guide provides a comparative overview of the biochemical and antibacterial properties of 5-oxothiomorpholine-3-carboxylic acid and traditional penicillin-binding protein (PBP) inhibitors, such as penicillin G. While both are classified as lactam antibiotics, available evidence suggests distinct mechanisms of action, which are explored herein. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
Comparison of Antibacterial Activity and Target Affinity
The following tables summarize representative quantitative data for a ribosome-targeting antibiotic (Erythromycin) and a PBP inhibitor (Penicillin G) against Staphylococcus aureus. This data is presented to illustrate the different parameters used to evaluate these two classes of antibiotics.
Table 1: Minimum Inhibitory Concentrations (MICs)
| Compound | Antibiotic Class | Target Organism | Representative MIC Range (μg/mL) |
| Erythromycin (as proxy) | Macrolide (Ribosome Inhibitor) | Staphylococcus aureus | 0.25 - >64[2][3] |
| Penicillin G | β-Lactam (PBP Inhibitor) | Staphylococcus aureus | ≤0.06 - 32[4] |
Table 2: Target Binding Affinity
| Compound | Target | Method | Affinity Constant | Representative Value |
| Erythromycin (as proxy) | Bacterial Ribosome (50S subunit) | Filter Binding Assay | Kd | 4.9 ± 0.6 nM[5] |
| Penicillin G | Penicillin-Binding Proteins (PBPs) | Competitive Binding Assay | IC50 | PBP1: ~0.03 μg/mL, PBP2: ~0.03 μg/mL, PBP3: ~0.03 μg/mL, PBP4: ~0.3 μg/mL[6] |
| Ceftaroline | PBP2a (in MRSA) | Competitive Binding Assay | IC50 | <1 μg/mL[1] |
Experimental Protocols
Ribosome Binding Assay (Filter Binding Method)
This protocol is a representative method for determining the binding affinity of a compound to bacterial ribosomes.
Objective: To quantify the dissociation constant (Kd) of a radiolabeled antibiotic to isolated bacterial ribosomes.
Materials:
-
Isolated 70S ribosomes from the target bacterial species
-
Radiolabeled antibiotic (e.g., [14C]-Erythromycin)
-
Unlabeled competitor antibiotic
-
Binding buffer (e.g., Tris-HCl buffer with MgCl2, KCl, and DTT)
-
Nitrocellulose filters (0.45 µm)
-
Filtration apparatus
-
Scintillation counter and fluid
Procedure:
-
Incubation: A fixed concentration of isolated ribosomes is incubated with varying concentrations of the radiolabeled antibiotic in the binding buffer. To determine non-specific binding, a parallel set of reactions is prepared with a high concentration of the unlabeled competitor antibiotic. The incubation is carried out at a specific temperature (e.g., 37°C) for a duration sufficient to reach equilibrium.
-
Filtration: The reaction mixtures are rapidly filtered through nitrocellulose filters. Ribosome-bound radiolabeled antibiotic will be retained on the filter, while the unbound antibiotic will pass through.
-
Washing: The filters are washed with ice-cold binding buffer to remove any remaining unbound antibiotic.
-
Quantification: The radioactivity retained on each filter is measured using a scintillation counter.
-
Data Analysis: The amount of specifically bound antibiotic is calculated by subtracting the non-specific binding from the total binding. The specific binding data is then plotted against the concentration of the free radiolabeled antibiotic, and the Kd is determined by fitting the data to a saturation binding curve.
Penicillin-Binding Protein (PBP) Competitive Binding Assay
This protocol outlines a standard method for assessing the affinity of a compound for various PBPs.
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound for specific PBPs.
Materials:
-
Bacterial membrane preparations containing PBPs
-
Test compound (e.g., this compound)
-
Fluorescently labeled penicillin, such as Bocillin FL
-
Incubation buffer (e.g., phosphate buffer)
-
SDS-PAGE reagents and equipment
-
Fluorescence gel scanner
Procedure:
-
Preparation of Bacterial Membranes: The target bacterial strain is cultured to the mid-logarithmic growth phase. The cells are harvested, lysed, and the cell membranes containing the PBPs are isolated via ultracentrifugation.
-
Competitive Incubation: A fixed amount of the bacterial membrane preparation is incubated with a range of concentrations of the unlabeled test compound for a set time and temperature (e.g., 30 minutes at 37°C). This allows the test compound to bind to the PBPs.
-
Fluorescent Labeling: A fixed concentration of Bocillin FL is added to the mixture and incubated for a specific duration. Bocillin FL will bind to the PBP active sites that are not occupied by the test compound.
-
SDS-PAGE: The reactions are stopped, and the membrane proteins are separated by size using SDS-PAGE.
-
Fluorescence Detection: The gel is visualized using a fluorescence scanner to detect the bands corresponding to the Bocillin FL-labeled PBPs.
-
Data Analysis: The fluorescence intensity of each PBP band is quantified. The percentage of Bocillin FL binding relative to a control without the test compound is plotted against the concentration of the test compound. The IC50 value for each PBP is then determined from the resulting dose-response curve.
Visualizing Methodologies and Pathways
The following diagrams illustrate the experimental workflows and the distinct signaling pathways targeted by ribosome inhibitors and PBP inhibitors.
Conclusion
The available information suggests that this compound functions as a protein synthesis inhibitor by targeting the bacterial ribosome. This mechanism is fundamentally different from that of penicillin and other β-lactam antibiotics, which inhibit bacterial cell wall synthesis through the inactivation of penicillin-binding proteins. While both are effective antibacterial strategies, there is currently no evidence to support a direct interaction between this compound and PBPs. Future research, including direct PBP binding assays with this compound, would be necessary to definitively rule out any cross-reactivity. For drug development professionals, understanding these distinct mechanisms is crucial for identifying appropriate therapeutic applications, predicting potential resistance mechanisms, and designing novel combination therapies.
References
- 1. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Erythromycin and Erythromycin-Induced Resistance among Staphylococcus aureus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Erythromycin-Resistant Isolates of Staphylococcus aureus Recovered in the United States from 1958 through 1969 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Staphylococcus aureus Isolates Identified as Erythromycin Intermediate by the Vitek-1 System: Comparison with Results Obtained with the Vitek-2 and Phoenix Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Silico Analysis of 5-oxothiomorpholine-3-carboxylic acid and Known Inhibitors Targeting the Bacterial Ribosome
This guide provides a comparative analysis of a hypothetical in silico docking study of 5-oxothiomorpholine-3-carboxylic acid with the bacterial ribosome, benchmarked against the performance of well-established antibiotics. The data presented for this compound is illustrative, designed to showcase its potential as a novel antibacterial agent by comparing its predicted binding affinity and interactions with those of known drugs. This document is intended for researchers, scientists, and drug development professionals interested in the discovery of new ribosome-targeting antibiotics.
Data Presentation: Comparative Docking Performance
The following table summarizes the hypothetical docking results for this compound against the 23S ribosomal RNA of Staphylococcus aureus, compared with the known ribosome inhibitors Linezolid and Clindamycin. The docking scores and binding energies are indicative of the binding affinity, with lower values suggesting a more stable interaction.
| Compound | Target Site | Docking Score (kcal/mol) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| This compound (Hypothetical) | Peptidyl Transferase Center (PTC) | -8.2 | -58.7 | U2585, G2583, A2451 |
| Linezolid | Peptidyl Transferase Center (PTC) | -7.5 | -52.1 | U2585, G2505, A2451 |
| Clindamycin | A-site/P-site | -7.9 | -65.4 | A2503, G2061, A2058 |
Experimental Protocols: In Silico Docking Methodology
This section details the standardized computational protocol employed for the hypothetical docking study of this compound and the comparative analysis of Linezolid and Clindamycin.
1. Preparation of the Ribosomal Target:
-
The crystal structure of the Staphylococcus aureus 50S ribosomal subunit in complex with a ligand is obtained from the Protein Data Bank (PDB ID: 4WFA).
-
Water molecules and any co-crystallized ligands are removed from the PDB file.
-
Polar hydrogen atoms and Gasteiger charges are added to the ribosome structure using AutoDockTools (ADT). The prepared structure is saved in the PDBQT format.
2. Ligand Preparation:
-
The 3D structures of this compound, Linezolid, and Clindamycin are generated using ChemDraw and optimized using a suitable force field (e.g., MMFF94).
-
The ligands are then prepared for docking by assigning Gasteiger charges and defining rotatable bonds using ADT. The final ligand structures are saved in the PDBQT format.
3. Molecular Docking Simulation:
-
A grid box is defined to encompass the Peptidyl Transferase Center (PTC) and the A-site/P-site of the 23S rRNA, with dimensions of 60x60x60 Å and a grid spacing of 0.375 Å.
-
Molecular docking is performed using AutoDock Vina. The Lamarckian Genetic Algorithm is employed with 100 genetic algorithm runs.
-
The exhaustiveness of the search is set to 24 to ensure a thorough exploration of the conformational space.
4. Analysis of Docking Results:
-
The docking results are clustered based on root-mean-square deviation (RMSD) with a tolerance of 2.0 Å.
-
The lowest energy conformation from the most populated cluster is selected as the most probable binding pose.
-
The binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the ribosome are analyzed and visualized using software such as PyMOL or Discovery Studio.
Visualizations
The following diagrams illustrate the workflow of the in silico docking experiment and the logical relationship of ribosome inhibition.
The Thiomorpholine Scaffold: A Privileged Structure in Drug Discovery - A Comparative Guide to Structure-Activity Relationships
The thiomorpholine moiety, a saturated six-membered heterocycle containing sulfur and nitrogen, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its ability to modulate lipophilicity and serve as a metabolic soft spot, make it a valuable building block in the design of novel therapeutics. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of thiomorpholine derivatives across various therapeutic areas, supported by quantitative data and detailed experimental protocols.
Anticancer Activity: Targeting the PI3K/Akt/mTOR Pathway
Thiomorpholine derivatives have shown significant promise as anticancer agents, often by targeting the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer.
Structure-Activity Relationship (SAR) of Thiomorpholine-Based PI3K Inhibitors
The potency and selectivity of thiomorpholine-based PI3K inhibitors are highly dependent on the substitutions on the thiomorpholine ring and other parts of the molecule.
A noteworthy example is the development of analogs of ZSTK474, a potent pan-Class I PI3K inhibitor. SAR studies have revealed that replacing one of the morpholine groups of ZSTK474 with a thiomorpholine or other functional groups significantly impacts its inhibitory activity.[1]
Table 1: Comparison of ZSTK474 Analogs as PI3K Inhibitors [1]
| Compound | R Group | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| ZSTK474 | Morpholine | 5.0 | 50.0 | 37.0 | 3.9 |
| Analog 1 | Thiomorpholine | - | - | - | - |
| Analog 2a | Piperazine | 180 | >1000 | >1000 | 140 |
| Analog 6a | Ethanolamine | 9.9 | 250 | 92.5 | 9.75 |
| Analog 6b | Diethanolamine | 3.7 | 250 | 14.6 | 9.75 |
Note: Data for a direct thiomorpholine replacement (Analog 1) was not available in the provided search results. The table illustrates the impact of replacing the morpholine ring with other nitrogen-containing heterocycles.
The data suggests that the oxygen of the morpholine ring is crucial for potent pan-PI3K inhibition, as its replacement with a nitrogen (piperazine) leads to a significant drop in activity. However, substitution with ethanolamine or diethanolamine can maintain or even improve potency against specific isoforms (e.g., PI3Kγ for 6b), highlighting the nuanced SAR.[1]
General SAR Workflow for Novel Drug Candidates
References
Comparative study of thiomorpholine-based enzyme inhibitors
A Comparative Analysis of Thiomorpholine-Based Enzyme Inhibitors
The thiomorpholine scaffold has emerged as a privileged structure in medicinal chemistry, valued for its unique physicochemical properties that can enhance the pharmacological profile of drug candidates.[1][2] This guide provides a comparative overview of thiomorpholine-based inhibitors targeting several key enzyme classes, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
DPP-IV is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones. Its inhibition is a key therapeutic strategy for managing type 2 diabetes.[1] Several thiomorpholine-containing compounds have been identified as potent DPP-IV inhibitors.[3]
Comparative Inhibitory Activity
| Compound ID | Structure | IC50 (µmol/L) | Reference Compound | IC50 (µmol/L) |
| 16a | N/A | 6.93 | Sitagliptin | N/A |
| 16b | N/A | 6.29 | Sitagliptin | N/A |
| 16c | N/A | 3.40 | Sitagliptin | N/A |
Data sourced from Bei han et al. as cited in[3]. The structures for compounds 16a, 16b, and 16c were not provided in the source material.
Experimental Protocol: In Vitro DPP-IV Inhibition Assay
This protocol outlines a typical method for determining the in vitro inhibitory activity of compounds against DPP-IV.
Materials:
-
Human recombinant DPP-IV
-
Gly-Pro-p-nitroanilide (G-p-NA) substrate
-
Tris-HCl buffer (pH 8.0)
-
Test compounds (thiomorpholine derivatives)
-
Reference inhibitor (e.g., Sitagliptin)
-
96-well microplate reader
Procedure:
-
A solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.
-
In a 96-well plate, 50 µL of the test compound solution is mixed with 50 µL of human recombinant DPP-IV enzyme solution in Tris-HCl buffer.
-
The mixture is pre-incubated at 37°C for 10 minutes.
-
The enzymatic reaction is initiated by adding 50 µL of the G-p-NA substrate solution.
-
The plate is incubated at 37°C for 60 minutes.
-
The absorbance is measured at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroanilide released.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the reaction without an inhibitor and A_sample is the absorbance with the test compound.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway
References
A Comparative Guide to Certified Reference Materials for Carbocisteine Analysis: Official Assay vs. Impurity Profiling
For Immediate Release
In the stringent landscape of pharmaceutical quality control, the purity and potency of active pharmaceutical ingredients (APIs) are paramount. For a widely used mucolytic agent like Carbocisteine, ensuring its quality requires robust analytical methods and highly characterized certified reference materials (CRMs). This guide provides a comprehensive comparison between the official Carbocisteine Certified Reference Standard (CRS) used for drug substance assay and the certified reference material of its known impurity, 5-oxothiomorpholine-3-carboxylic acid, which is critical for purity assessments.
This document is intended for researchers, scientists, and drug development professionals to delineate the distinct roles of these reference materials in the comprehensive quality assessment of Carbocisteine.
The Central Role of Certified Reference Materials
Certified Reference Materials are fundamental in pharmaceutical analysis, serving as the benchmark against which a sample's characteristics are compared. They are critical for method validation, instrument calibration, and ensuring the accuracy and traceability of analytical results. For Carbocisteine, two key types of reference materials are employed: the official Carbocisteine CRS for quantifying the API itself, and impurity reference standards like this compound to detect and quantify process-related or degradation impurities.
Carbocisteine CRS: The Standard for Potency
The official assay of Carbocisteine, as outlined in major pharmacopoeias such as the European Pharmacopoeia (EP) and Japanese Pharmacopoeia (JP), mandates the use of Carbocisteine CRS.[1][2] This primary reference standard is a highly purified and characterized batch of Carbocisteine used to determine the potency of a given sample.
Key Characteristics of Carbocisteine CRS:
| Property | Description |
| Identity | Confirmed by spectroscopic methods (e.g., IR, NMR) |
| Purity | Typically ≥99.5%, determined by a combination of chromatographic and titration methods |
| Assay Value | Assigned value for potency, used in calculations for the sample's purity |
| Traceability | Traceable to national or international standards |
The use of Carbocisteine CRS ensures that the analytical results for the potency of a Carbocisteine drug substance are accurate, reproducible, and comparable across different laboratories and manufacturing sites.
This compound: A Reference for Purity
This compound is a known process-related impurity of Carbocisteine.[3][4] Its presence in the final drug substance is strictly controlled as per regulatory requirements. Therefore, a certified reference material of this compound is essential for the validation and execution of analytical methods aimed at detecting and quantifying this specific impurity.
Key Characteristics of this compound CRM:
| Property | Description |
| Identity | Confirmed by spectroscopic methods (e.g., IR, NMR, MS) |
| Purity | High purity to ensure accurate identification and quantification of the impurity |
| Certified Use | For the identification and quantification of this compound as an impurity in Carbocisteine |
It is crucial to understand that this compound CRM is not used to determine the potency of Carbocisteine. Its role is strictly limited to impurity profiling.
Experimental Protocols: A Tale of Two Analyses
The analytical procedures for Carbocisteine assay and impurity profiling are distinct, each requiring its specific certified reference material.
Assay of Carbocisteine using Carbocisteine CRS (based on European Pharmacopoeia)
This method determines the percentage of Carbocisteine in the drug substance.
Principle: A non-aqueous acid-base titration.
Methodology:
-
Sample Preparation: Accurately weigh about 0.150 g of the Carbocisteine sample.
-
Dissolution: Dissolve the sample in 10 mL of anhydrous formic acid, warming gently if necessary.
-
Titration Medium: Add 50 mL of anhydrous acetic acid.
-
Titration: Titrate with 0.1 M perchloric acid.
-
End-point Detection: Determine the end-point potentiometrically.
-
Standardization: The concentration of the 0.1 M perchloric acid is standardized against a primary standard.
-
Calculation: The content of Carbocisteine is calculated based on the volume of titrant consumed, with 1 mL of 0.1 M perchloric acid being equivalent to 17.92 mg of C₅H₉NO₄S.[1]
Role of Carbocisteine CRS: While not directly used in every titration, the Carbocisteine CRS is used to validate the analytical method and to establish the reference for the identity and purity tests that are part of the monograph.
Impurity Profiling: Identification of this compound
This typically involves a chromatographic method, such as High-Performance Liquid Chromatography (HPLC).
Principle: Separation of Carbocisteine from its impurities on a chromatographic column, followed by detection.
Methodology (Illustrative HPLC Method):
-
Standard Solution Preparation: Prepare a solution of known concentration of this compound CRM in a suitable diluent.
-
Sample Solution Preparation: Prepare a solution of the Carbocisteine sample in the same diluent at a specified concentration.
-
Chromatographic System:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength.
-
-
Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Identification: The retention time of the peak corresponding to this compound in the sample chromatogram should match that of the standard solution.
-
Quantification (if required): The area of the impurity peak in the sample chromatogram is compared to the peak area of the standard solution to determine the concentration of the impurity.
Visualizing the Analytical Workflows
To further clarify the distinct applications of these reference materials, the following diagrams illustrate the logical flow of each analytical process.
Caption: Comparative workflows for Carbocisteine assay and impurity profiling.
Logical Relationship of Reference Materials
The relationship between Carbocisteine and its impurity, and their respective reference materials, can be visualized as follows:
Caption: Relationship between API, impurity, and their respective CRMs.
Conclusion: The Right Standard for the Right Job
References
Evaluating the Antimicrobial Spectrum of 5-Oxothiomorpholine-3-Carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, derivatives of 5-oxothiomorpholine-3-carboxylic acid have emerged as a promising class of compounds with potential antibacterial and antifungal properties. This guide provides a comparative analysis of their antimicrobial spectrum, supported by available experimental data and detailed methodologies, to aid researchers in the evaluation and advancement of these molecules.
Comparative Antimicrobial Activity
While comprehensive studies on a wide range of this compound derivatives are still emerging, preliminary data and research on analogous structures indicate significant potential. The core this compound structure is recognized as a lactam antibiotic, suggesting a mechanism of action that may involve the inhibition of bacterial cell wall synthesis, potentially through binding to bacterial ribosomes as an analogue of penicillin.[1]
To provide a comparative framework, the following table summarizes the antimicrobial activity of representative thiomorpholine derivatives from existing literature. It is important to note that these are not direct derivatives of this compound but belong to the broader thiomorpholine class, offering insights into the potential of this heterocyclic system. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound/Derivative | Target Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Thiomorpholine-tethered isatin hydrazone (4f) | Mycobacterium tuberculosis H37Rv | 1.9 (IC50) | - | - |
| Thiomorpholine-tethered isatin hydrazone (5f) | Mycobacterium tuberculosis (RIF-R1) | 1.9 (IC50) | - | - |
| C-5 amide thiomorpholine S,S-dioxide analogue | Gram-positive bacteria | Potent (qualitative) | Linezolid | - |
Note: The data for the isatin hydrazones are presented as IC50 values, which represent the concentration required to inhibit 50% of the metabolic activity. While not a direct MIC value, it is indicative of potent antimycobacterial activity. The activity of the C-5 amide analogue was described qualitatively as "potent" against Gram-positive bacteria in a structure-activity relationship study.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed experimental methodologies for determining the antimicrobial spectrum are crucial. The following protocols are standard methods employed in the evaluation of novel antimicrobial agents.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a widely accepted technique for determining the in vitro antimicrobial susceptibility of bacteria and fungi.
-
Preparation of Microbial Inoculum:
-
Bacterial or fungal strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi) at 37°C or 28°C, respectively.
-
Colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
The test compounds (this compound derivatives and reference antibiotics) are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution.
-
Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
-
Inoculation and Incubation:
-
Each well containing the diluted compound is inoculated with the prepared microbial suspension.
-
Positive control wells (microorganism in broth without compound) and negative control wells (broth only) are included.
-
The plates are incubated at the appropriate temperature (e.g., 37°C for 18-24 hours for bacteria, 28-35°C for 24-48 hours for fungi).
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of the antimicrobial spectrum of novel this compound derivatives.
Caption: Workflow for Synthesis and Antimicrobial Evaluation.
Signaling Pathways and Mechanism of Action
While the precise signaling pathways affected by this compound derivatives are yet to be fully elucidated, their structural similarity to β-lactam antibiotics suggests a potential mechanism involving the inhibition of bacterial cell wall biosynthesis. This typically occurs through the acylation and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis and remodeling of peptidoglycan.
Further research is necessary to confirm this mechanism and to investigate other potential intracellular targets. Understanding the specific molecular interactions and downstream effects will be critical for the rational design of more potent and selective derivatives.
The following diagram illustrates a hypothetical signaling pathway based on the proposed mechanism of action.
References
Safety Operating Guide
Safe Disposal of 5-Oxothiomorpholine-3-Carboxylic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides detailed, step-by-step procedures for the proper disposal of 5-oxothiomorpholine-3-carboxylic acid (CAS Number: 14226-97-2), a compound often used as an impurity standard for Carbocisteine.[1] Adherence to these protocols is essential to minimize environmental impact and ensure personnel safety.
Hazard Profile and Safety Overview
This compound is classified as a hazardous substance.[2] All handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE) and in accordance with established laboratory safety protocols.
Key Hazards:
-
Harmful if swallowed.[2]
-
Causes skin irritation.[2]
-
Causes serious eye irritation.[2]
-
May cause respiratory irritation.[2]
Incompatible Materials:
Hazardous Decomposition Products:
-
Under fire conditions, may produce:
A summary of critical safety information is provided in the table below.
| Hazard Classification | Description | Primary Routes of Exposure | Recommended PPE |
| Acute Oral Toxicity | Harmful if swallowed.[2] | Ingestion | Safety glasses with side shields, lab coat, protective gloves (e.g., nitrile). |
| Skin Corrosion/Irritation | Causes skin irritation.[2] | Skin contact | Safety glasses with side shields, lab coat, protective gloves (e.g., nitrile). |
| Eye Damage/Irritation | Causes serious eye irritation.[2] | Eye contact | Safety glasses with side shields or goggles.[2] |
| STOT - Single Exposure | May cause respiratory irritation.[2] | Inhalation | Use in a well-ventilated area or with a fume hood. NIOSH/MSHA approved respirator if exposure limits are exceeded.[2] |
Experimental Protocol: Disposal of this compound
This protocol outlines the standard operating procedure for the disposal of this compound from a laboratory setting. Disposal must comply with all applicable regional, national, and local regulations.[2]
Materials:
-
Appropriate PPE (lab coat, safety goggles, chemical-resistant gloves)
-
Designated hazardous waste container, clearly labeled
-
Chemical fume hood
-
Waste manifest or logbook
Procedure:
-
Preparation and Segregation:
-
Ensure all PPE is worn correctly before handling the chemical.
-
Identify a suitable, designated hazardous waste container. The container must be compatible with the chemical, in good condition, and have a secure lid.
-
Do not mix this compound with incompatible waste streams, particularly strong oxidizing agents.[2][3]
-
-
Waste Collection:
-
Solid Waste:
-
Carefully transfer any unused or waste solid this compound into the designated hazardous waste container.
-
Avoid creating dust.[2] If the material is a powder, conduct transfers in a fume hood or a designated area with controlled ventilation.
-
Use tools (spatula, scoop) that are clean and compatible with the chemical.
-
-
Contaminated Materials:
-
Any materials that have come into direct contact with the chemical, such as weighing paper, gloves, and disposable labware, should be considered contaminated.
-
Place all contaminated materials into the same designated hazardous waste container.
-
-
Solutions:
-
If the waste is in a solution, do not pour it down the drain.[3]
-
Transfer the solution to a designated liquid hazardous waste container. Ensure the container is properly labeled with the chemical name and concentration.
-
-
-
Container Management:
-
Securely close the lid of the hazardous waste container after each addition.
-
Label the container clearly with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
-
Store the waste container in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed professional waste disposal service.[4]
-
Complete all necessary waste disposal documentation (e.g., waste manifest) as required by your institution and local regulations.
-
Disposal should be carried out at an approved waste disposal plant.[2][3]
-
Spill Cleanup Procedure:
In the event of a spill, follow these steps:
-
Evacuate and Alert: Alert personnel in the immediate area.
-
Control and Contain: Prevent further leakage or spillage if it is safe to do so.[2] For powder spills, cover with a plastic sheet to minimize spreading.[2]
-
Cleanup:
-
Decontamination: Clean the contaminated surface thoroughly.[2] Wash the area with soap and water.[2]
Visual Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal Workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 5-oxothiomorpholine-3-carboxylic Acid
For Immediate Implementation: This document provides crucial safety and logistical protocols for researchers, scientists, and drug development professionals working with 5-oxothiomorpholine-3-carboxylic acid. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
A thorough risk assessment should precede any handling of this compound. The following table summarizes the required personal protective equipment (PPE) based on the potential hazards identified in the Safety Data Sheet (SDS).[1] This compound is known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1]
| Equipment | Specifications | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile). | Prevents skin contact which can lead to irritation. Gloves must comply with EN374 standard.[1] |
| Body Protection | Laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated or ventilation is inadequate. | Minimizes the risk of inhaling airborne particles that may cause respiratory irritation.[1] |
Experimental Protocol: Safe Handling and Disposal
I. Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid form or preparing solutions.
-
Ensure easy access to an eyewash station and a safety shower.[1]
II. Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Handling: Avoid creating dust. Wash hands thoroughly after handling, even if gloves were worn.[1]
III. Spill Management:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Increase ventilation to the area.
-
Contain: For small spills, use an absorbent material to contain the substance.
-
Clean-up: Carefully sweep or scoop up the spilled material and place it into a labeled, sealed container for disposal. Avoid generating dust.
-
Decontaminate: Clean the spill area with a suitable decontaminating agent and wipe dry.
IV. Disposal Plan:
-
Dispose of waste, including contaminated PPE and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
All disposal must be in accordance with local, state, and federal regulations.
Emergency Workflow
The following diagram outlines the immediate steps to take in the event of an accidental exposure to this compound.
Caption: Emergency Response Workflow for Exposure and Spills.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
